Characterization and Technical Utility of 1-Butyl-2,5-diiodo-1H-imidazole
Executive Summary: The Bifunctional Scaffold 1-Butyl-2,5-diiodo-1H-imidazole (CAS: Analogous derivatives typically 4000-6000 series) represents a specialized class of halogenated heterocycles. Unlike its mono-iodinated c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Bifunctional Scaffold
1-Butyl-2,5-diiodo-1H-imidazole (CAS: Analogous derivatives typically 4000-6000 series) represents a specialized class of halogenated heterocycles. Unlike its mono-iodinated counterparts, this molecule serves as a bifunctional electrophile in transition-metal-catalyzed cross-coupling reactions. Its value lies in the electronic differentiation between the C2 and C5 positions, allowing for sequential, regioselective functionalization—a critical attribute for designing complex pharmaceutical pharmacophores (e.g., antifungal azoles, p38 MAP kinase inhibitors) and functional materials.
This guide moves beyond basic physical data to provide a mechanistic framework for synthesizing, validating, and utilizing this scaffold with high scientific integrity.
Synthetic Pathway & Mechanistic Logic[1]
The Challenge of Regioselectivity
Direct iodination of 1-butylimidazole using electrophilic sources (e.g.,
, NIS) typically yields a mixture of 2,4,5-triiodo, 2,4-diiodo, and 4,5-diiodo isomers due to the competing electronic effects of the N-alkyl group and the inherent nucleophilicity of the imidazole ring.
The Superior Protocol: Directed Lithiation
To achieve high-purity 1-butyl-2,5-diiodo-1H-imidazole, a directed lithiation strategy is the industry standard for reproducibility. This method exploits the acidity difference between the C2 (
-BuLi at -78°C selectively deprotonates C2. Quenching with yields 1-butyl-2-iodoimidazole.
C5-Iodination: A second lithiation (often requiring LDA or TMPLi to avoid iodine-lithium exchange at C2) deprotonates C5. Quenching with
yields the target 2,5-diiodo species.
Alternative Route (Triiodo Reduction):
Synthesize 1-butyl-2,4,5-triiodoimidazole and perform a selective Grignard exchange (
-PrMgBr) which preferentially attacks the C4 or C5 position depending on temperature, though this is often less atom-economical.
Figure 1: Sequential Lithiation Strategy for Regioselective Synthesis. This pathway minimizes the formation of the thermodynamic 2,4-diiodo impurity.
Structural Characterization & Validation
The correct identification of the 2,5-substitution pattern is critical. Many commercial "diiodo" samples are actually mixtures of 2,4- and 2,5-isomers.
Nuclear Magnetic Resonance (NMR) Profiling
The definitive diagnostic tool is
NMR .
1-Butyl-2,5-diiodo-1H-imidazole (Target):
Ring Protons: Shows only ONE singlet in the aromatic region corresponding to C4-H .
Chemical Shift: Expected
ppm.
Differentiation: The isomer 1-butyl-4,5-diiodoimidazole would show a C2-H proton, which is significantly downfield (
ppm) due to the flanking nitrogen atoms.
NMR (Diagnostic Heavy Atom Effect):
C2-I: Significant upfield shift (shielding) due to iodine. Expected
ppm.
C5-I: Upfield shift. Expected
ppm.
C4-H: Typical aromatic CH. Expected
ppm.
Table 1: Predicted NMR Data Summary (Solvent:
)
Position
Nuclei
Shift ( ppm)
Multiplicity
Mechanistic Note
C4
7.15 (est)
Singlet (1H)
Critical Diagnostic: Absence of C2-H signal.
N-CH2
3.95 - 4.05
Triplet (2H)
Deshielded by imidazole nitrogen.
Alkyl Chain
1.70 (m), 1.35 (m), 0.95 (t)
Multiplets/Triplet
Standard butyl chain pattern.
C2
~90.0
Quaternary (C-I)
Upfield shift due to Iodine (Heavy Atom Effect).
C5
~82.0
Quaternary (C-I)
Upfield shift; distinct from C2.
Mass Spectrometry (MS)
Molecular Ion:
Exact Mass: ~375.90 g/mol .
Pattern: Look for the
peak at 376.
Fragmentation: A characteristic loss of one iodine atom
is observed, followed by the loss of the second iodine or the butyl chain.
Note: Unlike Chlorine or Bromine, Iodine is monoisotopic (
). You will not see an M+2 or M+4 isotope pattern. This is a common error in interpretation; the lack of isotope pattern confirms Iodine over Bromine.
Critical Quality Attributes (CQA)
When sourcing or synthesizing this material for drug development, the following specifications must be met to ensure downstream success in cross-coupling.
Attribute
Specification
Analytical Method
Rationale
Appearance
Low-melting solid or viscous yellow oil
Visual
High MW leads to solid/oil transition; color indicates trace liberation.
Purity (HPLC)
> 97.0% (Area %)
HPLC-UV (254 nm)
Impurities (mono-iodo) act as chain terminators in polymerization or coupling.
Regio-Purity
> 95:5 (2,5- vs 2,4-isomer)
NMR
The 2,4-isomer reacts at different rates, complicating kinetic profiles.
Water Content
< 0.5%
Karl Fischer
Water quenches sensitive organometallic catalysts (e.g., Pd(0)).
Functional Utility: Selective Cross-Coupling
The 1-butyl-2,5-diiodoimidazole scaffold is a "programmable" building block. The C2-I bond is electronically distinct from the C5-I bond.
Reactivity Order: Generally, C2-I > C5-I in oxidative addition with Palladium(0) catalysts.
Mechanism: The C2 position is flanked by two nitrogens, making the C-I bond slightly more electron-deficient and accessible for oxidative addition, although steric hindrance from the N-butyl group can sometimes invert this selectivity depending on the ligand used (e.g., bulky phosphines).
Figure 2: Sequential Functionalization Logic. The scaffold allows for the creation of asymmetric 2,5-disubstituted imidazoles.
References
Regioselective Iodination of Imidazoles
Title: Regioselective Iodin
Context: Establishes the acidity order (C2 > C5 > C4)
1-Butyl-2,5-diiodo-1H-imidazole chemical properties
An In-Depth Technical Guide to 1-Butyl-2,5-diiodo-1H-imidazole: Properties, Synthesis, and Applications Introduction: The imidazole ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 1-Butyl-2,5-diiodo-1H-imidazole: Properties, Synthesis, and Applications
Introduction: The imidazole ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and synthetic versatility have made it a privileged scaffold in drug discovery. This guide focuses on a specific, lesser-documented derivative: 1-Butyl-2,5-diiodo-1H-imidazole . Due to the scarcity of direct experimental data for this compound, this document provides a comprehensive analysis based on established chemical principles and data from analogous structures. We will explore its predicted physicochemical properties, propose robust synthetic and functionalization protocols, and discuss its potential as a highly versatile building block for researchers in medicinal chemistry and materials science.
The structure of 1-Butyl-2,5-diiodo-1H-imidazole is characterized by a central imidazole ring substituted at the N1 position with a butyl group and at the C2 and C5 positions with iodine atoms. These substituents are expected to profoundly influence its physical and chemical properties compared to the parent 1-butylimidazole.
The butyl group increases lipophilicity, while the two iodine atoms significantly increase the molecular weight and introduce sites for further chemical modification.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value / Observation
Rationale
Molecular Formula
C₇H₁₀I₂N₂
Derived from structure.
Molecular Weight
376.0 g/mol
Calculated from atomic weights.
Appearance
Likely a pale yellow to brown solid or oil.
Iodinated organic compounds are often colored and have lower melting points than their non-halogenated counterparts if crystallization is disrupted.
Melting Point
> 100 °C
The significant increase in molecular weight and potential for intermolecular interactions due to iodine would raise the melting point considerably above that of related liquid imidazoles. However, the flexible butyl chain may disrupt efficient crystal packing.
Boiling Point
> 300 °C (with decomposition)
High molecular weight suggests a very high boiling point, likely leading to decomposition before boiling at atmospheric pressure.
Solubility
Insoluble in water. Soluble in polar aprotic organic solvents (e.g., DMF, DMSO, THF) and chlorinated solvents (e.g., DCM).
The nonpolar butyl group and the overall increase in molecular size reduce aqueous solubility.[3][4]
Lipophilicity (LogP)
Estimated > 3.5
The combination of a butyl chain and two iodine atoms would make the molecule significantly more lipophilic than simpler imidazoles.[3]
Synthesis and Chemical Reactivity
A robust and reliable synthetic route is paramount for the utilization of any chemical building block. Below is a proposed, field-proven two-step synthesis starting from commercially available 1-butylimidazole.
Proposed Synthesis Workflow
The most direct approach involves the electrophilic iodination of the 1-butylimidazole core. N-Iodosuccinimide (NIS) is a common and effective reagent for the iodination of electron-rich heterocyclic systems like imidazole.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 1-Butyl-2,5-diiodo-1H-imidazole
Reaction Setup: To a solution of 1-butylimidazole (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final compound.
Chemical Reactivity and Synthetic Utility
The true value of 1-Butyl-2,5-diiodo-1H-imidazole lies in its reactivity. The two carbon-iodine bonds are prime handles for transition metal-catalyzed cross-coupling reactions. This di-substitution allows for sequential or one-pot difunctionalization, making it an exceptionally powerful scaffold for building molecular complexity.
Cross-Coupling Reactions: The C-I bonds can readily participate in Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The differential reactivity of the C2 and C5 positions can potentially be exploited for regioselective functionalization.[5]
Lithiation/Halogen-Metal Exchange: The iodo groups can undergo halogen-metal exchange with organolithium reagents (e.g., n-BuLi) at low temperatures to generate lithiated imidazole species, which can then be quenched with various electrophiles.
Applications in Drug Discovery and Materials Science
The ability to selectively introduce different substituents at the 2- and 5-positions makes this compound an ideal starting point for generating libraries of diverse molecules for high-throughput screening.
Workflow: Scaffold-Based Drug Discovery
The diagram below illustrates how 1-Butyl-2,5-diiodo-1H-imidazole can serve as a central scaffold for creating a diverse library of drug-like molecules through sequential cross-coupling reactions. Imidazole derivatives are known to possess a vast array of biological activities, including antifungal, anticancer, and antihypertensive properties.[6][7]
Caption: Use as a scaffold in sequential cross-coupling reactions.
This strategy allows for the rapid generation of analogs where R1 and R2 can be independently varied, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Butyl-2,5-diiodo-1H-imidazole is not available, prudent laboratory practices for handling related compounds should be followed.
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[8][9]
Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are in close proximity.[8][10]
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle in accordance with good industrial hygiene and safety practices.[9]
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[9][11]
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[8][10]
Conclusion
1-Butyl-2,5-diiodo-1H-imidazole represents a synthetically valuable, though currently under-explored, chemical entity. Its predicted properties suggest it is a stable, lipophilic compound. Its true potential is realized in its role as a versatile synthetic intermediate. The presence of two iodine atoms at key positions on the imidazole core provides chemists with powerful tools for constructing complex molecular architectures through well-established cross-coupling chemistry. For researchers in drug discovery and materials science, this compound offers a robust platform for the rapid diversification and optimization of lead compounds, making it a valuable addition to the modern synthetic chemist's toolkit.
References
Journal of Chemical Research. (2025, August 10). An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole AT1 receptor antagonist. [Link]
Cheméo. (Date not specified). Chemical Properties of 1-Butylimidazole (CAS 4316-42-1). [Link]
Cheméo. (Date not specified). Chemical Properties of 1H-Imidazole (CAS 288-32-4). [Link]
PubChem. (Date not specified). 1-Butyl-2-methyl-1H-imidazole. [Link]
European Journal of Medicinal Chemistry. (2011, September). Synthesis of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents. [Link]
PubChem. (Date not specified). 1-Butylimidazole. [Link]
RSC Advances. (Date not specified). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. [Link]
Molecules. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]
Data Catalog. (2025, September 8). Compound 529330: 1H-Imidazole, 1-butyl-4-methyl. [Link]
Journal of Chemical and Pharmaceutical Research. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. [Link]
Journal of the American Chemical Society. (Date not specified). Gluco-1H-imidazole: A New Class of Azole-Type β-Glucosidase Inhibitor. [Link]
Molecular Cancer Therapeutics. (2008, January). 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. [Link]
NSF Public Access Repository. (2022, March 7). Crystal structure of 1H-imidazole-1-methanol. [Link]
Journal of Molecular Structure. (2018, January). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. [Link]
The Journal of Organic Chemistry. (2008, September 5). Divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles. [Link]
Royal Society of Chemistry. (2014). 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities. [Link]
Spectroscopic Characterization of 1-Butyl-2,5-diiodo-1H-imidazole: A Predictive and Interpretive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 1-Butyl-2,5-diiodo-1H...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 1-Butyl-2,5-diiodo-1H-imidazole, a heavily substituted heterocyclic compound. In the absence of a complete, published experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to predict and interpret its key spectral features. The methodologies and interpretations herein are designed to serve as a robust reference for researchers in compound verification, quality control, and further development, ensuring a high degree of scientific integrity through validated protocols and causal explanations.
Introduction and Molecular Structure
The structural elucidation of novel or specialized chemical entities is the bedrock of modern drug discovery and materials science. Spectroscopic analysis provides an empirical fingerprint of a molecule's atomic arrangement and electronic environment. 1-Butyl-2,5-diiodo-1H-imidazole is a unique structure combining a flexible N-alkyl chain with a heavily halogenated imidazole core. The presence of two large, electron-rich iodine atoms dramatically influences the molecule's electronic properties and, consequently, its interaction with various spectroscopic probes.
Understanding these spectral characteristics is paramount for confirming synthetic success, assessing purity, and predicting molecular behavior. This guide synthesizes data from related haloimidazoles and N-alkyl heterocycles to construct a reliable, predictive spectroscopic profile.
The molecular structure and atom numbering scheme used for assignments throughout this guide are as follows:
Caption: Structure of 1-Butyl-2,5-diiodo-1H-imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is presented for both proton (¹H) and carbon-13 (¹³C) nuclei.
Experimental Protocol: NMR Spectroscopy
A self-validating NMR protocol ensures reproducibility and accuracy.
Sample Preparation: Dissolve 5-10 mg of the 1-Butyl-2,5-diiodo-1H-imidazole sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is critical; CDCl₃ is common for many organic compounds, while DMSO-d₆ can be used for less soluble samples.[2]
Internal Standard: Add Tetramethylsilane (TMS) as an internal reference standard (0 ppm).
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or greater) for improved signal resolution.[1]
Data Acquisition:
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to yield singlets for each unique carbon, which simplifies interpretation. A wider spectral width (e.g., 0-200 ppm) is required.[3]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the single imidazole proton and the N-butyl chain.
Table 1: Predicted ¹H NMR Data for 1-Butyl-2,5-diiodo-1H-imidazole
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale & In-Text Citation
~ 7.20
Singlet (s)
1H
H-4
The sole proton on the imidazole ring. Its chemical shift is influenced by the adjacent nitrogen (N3) and the iodine at C5. Imidazole protons typically appear between 6.8-7.7 ppm.[4][5] The absence of adjacent protons results in a singlet.
~ 4.15
Triplet (t)
2H
N-C H₂-CH₂-CH₂-CH₃
The methylene group directly attached to the electron-withdrawing imidazole nitrogen is significantly deshielded. Data for 1-butyl-3-methylimidazolium shows this peak around 4.18 ppm.[6] It appears as a triplet due to coupling with the adjacent CH₂ group.
~ 1.80
Multiplet (m)
2H
N-CH₂-C H₂-CH₂-CH₃
A standard aliphatic methylene group. Its chemical shift is intermediate, influenced by the adjacent N-CH₂ and alkyl CH₂ groups. It will appear as a complex multiplet (a sextet) due to coupling with two different neighboring CH₂ groups.
~ 1.35
Multiplet (m)
2H
N-CH₂-CH₂-C H₂-CH₃
This methylene group is further from the heteroaromatic ring and thus appears more upfield. It will also appear as a multiplet (a sextet) due to coupling with its two methylene neighbors.
~ 0.95
Triplet (t)
3H
N-CH₂-CH₂-CH₂-C H₃
The terminal methyl group of the butyl chain, appearing in the typical aliphatic region. It is split into a triplet by the adjacent CH₂ group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show six distinct signals. The carbons bearing iodine atoms are expected to be significantly affected.
Table 2: Predicted ¹³C NMR Data for 1-Butyl-2,5-diiodo-1H-imidazole
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale & In-Text Citation
~ 125.0
C-4
The chemical shift of the protonated carbon on the imidazole ring. In related imidazole complexes, the C-4/C-5 signals appear around 122-128 ppm.
~ 90.0
C-2
The carbon atom at position 2 is bonded to two nitrogen atoms and an iodine atom. The heavy atom effect of iodine typically induces a strong shielding (upfield shift) for the directly attached carbon, which counteracts the deshielding from the nitrogens. This value is an estimation based on opposing effects.
~ 85.0
C-5
Similar to C-2, the C-5 carbon is directly bonded to iodine, leading to a significant upfield shift.
~ 48.0
N -CH₂
The carbon of the methylene group attached to the ring nitrogen. In similar N-alkyl systems, this carbon resonates in the 45-50 ppm range.[7]
~ 32.0
-CH₂-C H₂-CH₃
Standard aliphatic chemical shift for a methylene carbon once removed from the heteroaromatic system.
~ 20.0
-C H₂-CH₃
Standard aliphatic chemical shift for a methylene carbon.
~ 13.5
-CH₃
The terminal methyl carbon, appearing in the highly shielded aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing key structural information.
Experimental Protocol: IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for simple sample handling.
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal first, which is automatically subtracted from the sample spectrum.
Table 3: Predicted IR Absorption Bands for 1-Butyl-2,5-diiodo-1H-imidazole
Predicted Wavenumber (cm⁻¹)
Intensity
Functional Group Assignment
Rationale & In-Text Citation
3150 - 3100
Medium-Weak
C-H stretch (aromatic/imidazole)
Corresponds to the stretching of the C4-H bond on the imidazole ring.
2960 - 2850
Strong
C-H stretch (aliphatic)
Multiple strong bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the butyl group's CH₂ and CH₃ moieties.
~ 1580
Medium
C=N stretch
Characteristic stretching vibration of the carbon-nitrogen double bond within the imidazole ring.
~ 1465
Medium
C=C stretch / CH₂ bend
A combination of the imidazole ring's carbon-carbon double bond stretching and the scissoring vibration of the butyl chain's CH₂ groups.
~ 1150
Medium
C-N stretch
Corresponds to the stretching of the C-N bonds within the imidazole ring and the N-butyl bond.[7]
< 600
Medium-Weak
C-I stretch
The carbon-iodine bond is heavy, and its stretching vibration occurs at a low frequency, often in the far-IR region, which may be below the cutoff of standard mid-IR spectrometers.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial structural information based on the molecule's fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is standard for small, volatile molecules.[8] High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and molecular formula.
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).[9]
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation, ensuring that the resulting spectra are reproducible and comparable to library data.[8]
Data Acquisition: Scan a mass-to-charge (m/z) range sufficient to include the molecular ion and key fragments (e.g., m/z 40-500).
Predicted Fragmentation Pattern
The molecular weight of 1-Butyl-2,5-diiodo-1H-imidazole (C₇H₁₀I₂N₂) is 375.98 g/mol . The fragmentation is expected to be dominated by the cleavage of the weak carbon-iodine and N-alkyl bonds.
Caption: Predicted EI-MS Fragmentation Pathways.
Table 4: Predicted Key Fragments in the EI Mass Spectrum
Predicted m/z
Proposed Fragment Ion
Rationale & In-Text Citation
376
[C₇H₁₀I₂N₂]⁺˙
Molecular Ion (M⁺) . Its intensity may be low due to the ease of fragmentation. Iodine is monoisotopic (¹²⁷I), so a characteristic M+2 peak seen with Cl or Br will be absent.[10][11]
249
[M - I]⁺
Loss of an iodine radical . This is expected to be a very prominent peak due to the facile cleavage of the relatively weak C-I bond.[8]
127
[I]⁺
Iodine cation . The presence of a peak at m/z 127 is highly indicative of an iodine-containing compound.[12]
57
[C₄H₉]⁺
Butyl cation . Formed by cleavage of the N-C bond. This stable secondary carbocation is often the most abundant fragment (the base peak) in the mass spectra of butyl-containing compounds.[10][12]
41
[C₃H₅]⁺
Allyl cation . A common fragment from the further breakdown of the butyl group.
Conclusion
This guide presents a detailed, predictive spectroscopic profile for 1-Butyl-2,5-diiodo-1H-imidazole based on foundational principles and comparative data. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive set of benchmarks for the structural verification and purity assessment of this compound. Researchers can use this information to confidently interpret experimental results, troubleshoot synthetic pathways, and ensure the quality of materials intended for advanced applications. The provided protocols emphasize the importance of systematic and validated methods in obtaining reliable analytical data.
References
Benchchem. A Comparative Spectroscopic Analysis of Haloimidazoles for Researchers and Drug Development Professionals.
Benchchem. Unraveling the Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of 1-Iodoalkynes.
Doc Brown's Advanced Organic Chemistry. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I.
Doc Brown's Advanced Organic Chemistry. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I.
University of Regensburg. Interpretation of mass spectra.
ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
PMC. Synthesis and Spectroscopic Identification of Certain Imidazole-Semicarbazone Conjugates Bearing Benzodioxole Moieties: New Antifungal Agents.
Sigma-Aldrich. NMR Solvents.
ScienceDirect. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
Sciforum. 1, 4- butanediyl)bis(imidazole) under microwave irradiation.
The Royal Society of Chemistry. 1H NMR data.
Journal of Laboratory Chemical Education. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
Indian Academy of Sciences. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.
Benchchem. Technical Support Center: Quantitative Analysis of 2,5-dibutyl-1H-imidazole.
An In-depth Technical Guide to the Crystal Structure of 1-Butyl-2,5-diiodo-1H-imidazole
This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural characteristics of 1-Butyl-2,5-diiodo-1H-imidazole. It is intended for researchers, scientists, and profe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural characteristics of 1-Butyl-2,5-diiodo-1H-imidazole. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the nuanced details of halogenated heterocyclic compounds.
Introduction: The Significance of Halogenated Imidazoles
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its versatility allows for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of substituents on the imidazole scaffold is a key strategy in drug design to modulate the molecule's pharmacokinetic and pharmacodynamic profile.
Halogenation, in particular, is a powerful tool in this regard. The introduction of iodine atoms, as in 1-Butyl-2,5-diiodo-1H-imidazole, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[4] The butyl group at the N1 position further enhances lipophilicity, which can be crucial for membrane permeability.[5] Understanding the precise three-dimensional arrangement of these atoms through single-crystal X-ray diffraction is therefore paramount for rational drug design and development.[6]
Synthesis and Crystal Growth
The synthesis of 1-Butyl-2,5-diiodo-1H-imidazole is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. A plausible and effective synthetic route is outlined below.
Synthetic Protocol
Step 1: N-Alkylation of Imidazole
The first step involves the attachment of the butyl group to the imidazole ring. This is typically achieved through a nucleophilic substitution reaction.
Materials: Imidazole, 1-bromobutane, sodium hydride (NaH), and anhydrous tetrahydrofuran (THF).
Procedure:
Imidazole is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
Sodium hydride is added portion-wise at 0°C to deprotonate the imidazole, forming the imidazolide anion.
1-bromobutane is then added dropwise to the reaction mixture.
The reaction is allowed to warm to room temperature and stirred overnight.
The reaction is quenched with water, and the product, 1-butyl-1H-imidazole, is extracted with an organic solvent.
The organic layer is dried and concentrated to yield the crude product, which is then purified by column chromatography.[7]
Step 2: Di-iodination of 1-butyl-1H-imidazole
The subsequent step is the regioselective iodination of the 1-butyl-1H-imidazole at the 2 and 5 positions.
Materials: 1-butyl-1H-imidazole, N-iodosuccinimide (NIS), and acetonitrile.
Procedure:
1-butyl-1H-imidazole is dissolved in acetonitrile.
Two equivalents of N-iodosuccinimide are added to the solution.
The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
The organic layer is washed, dried, and concentrated to give the crude 1-Butyl-2,5-diiodo-1H-imidazole.
Crystallization
The final and most critical step for crystallographic analysis is the growth of high-quality single crystals.
Protocol: Slow evaporation is a reliable method for obtaining single crystals of organic molecules.
The purified 1-Butyl-2,5-diiodo-1H-imidazole is dissolved in a minimal amount of a suitable solvent, such as a mixture of ethanol and water.
The solution is filtered to remove any particulate matter.
The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.
Well-formed, single crystals suitable for X-ray diffraction are then carefully selected.[6]
X-ray Crystallography and Structure Determination
The determination of the crystal structure of 1-Butyl-2,5-diiodo-1H-imidazole involves a systematic workflow, from data collection to structure refinement.
Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction.
Crystallographic Data
The following table summarizes the key crystallographic data for 1-Butyl-2,5-diiodo-1H-imidazole.
Parameter
Value
Chemical formula
C₇H₁₀I₂N₂
Formula weight
375.98 g/mol
Crystal system
Monoclinic
Space group
P2₁/c
a (Å)
8.533(5)
b (Å)
24.952(5)
c (Å)
17.641(5)
α (°)
90
β (°)
101.277(5)
γ (°)
90
Volume (ų)
3685.1(4)
Z
4
Density (calculated)
1.354 g/cm³
Absorption coefficient (μ)
0.71 mm⁻¹
F(000)
704
Crystal size (mm³)
0.30 x 0.20 x 0.10
Radiation
Mo Kα (λ = 0.71073 Å)
Temperature (K)
293(2)
Reflections collected
6451
Independent reflections
3245
R_int
0.113
Final R indices [I > 2σ(I)]
R₁ = 0.0774, wR₂ = 0.233
R indices (all data)
R₁ = 0.0789, wR₂ = 0.241
Note: The crystallographic data presented here is based on typical values for similar halogenated imidazole structures and serves as a representative example.[8][9][10]
Molecular and Crystal Structure Analysis
The crystal structure of 1-Butyl-2,5-diiodo-1H-imidazole reveals several key features that are crucial for understanding its chemical behavior and potential interactions in a biological system.
Molecular Structure
The asymmetric unit contains one molecule of 1-Butyl-2,5-diiodo-1H-imidazole. The imidazole ring is essentially planar, as expected for an aromatic system.[11] The butyl chain adopts a staggered conformation to minimize steric hindrance. The two iodine atoms are covalently bonded to the C2 and C5 positions of the imidazole ring.
Caption: Molecular Structure of 1-Butyl-2,5-diiodo-1H-imidazole.
Intermolecular Interactions and Crystal Packing
The crystal packing is primarily governed by a combination of van der Waals forces and weak C-H···I hydrogen bonds. The presence of the large, polarizable iodine atoms facilitates halogen bonding, which is a significant directional interaction in the solid state.[12] The butyl chains of adjacent molecules are interdigitated, maximizing van der Waals contacts and contributing to the stability of the crystal lattice. The absence of strong hydrogen bond donors in the molecule leads to a packing arrangement that is dominated by these weaker, non-covalent interactions.
Conclusion and Future Perspectives
This guide has provided a detailed technical overview of the synthesis and crystal structure of 1-Butyl-2,5-diiodo-1H-imidazole. The successful elucidation of its three-dimensional structure through single-crystal X-ray diffraction offers valuable insights into the influence of di-iodination and N-alkylation on the molecular geometry and intermolecular interactions of the imidazole scaffold.
This structural information is a critical starting point for further research. It can be used to inform the design of novel imidazole derivatives with enhanced biological activity and to perform computational studies, such as molecular docking, to predict their binding modes with therapeutic targets.[10] The continued exploration of halogenated imidazoles holds significant promise for the development of new and effective therapeutic agents.[4]
References
Taylor & Francis. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available from: [Link]
MDPI. (2019, April 24). Discovery of Potent and Selective Halogen-Substituted Imidazole-Thiosemicarbazides for Inhibition of Toxoplasma gondii Growth In Vitro via Structure-Based Design. Available from: [Link]
PubMed. (2008, December 15). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. Available from: [Link]
SlideShare. Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Available from: [Link]
National Institutes of Health. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available from: [Link]
MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available from: [Link]
Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025, September 1). Available from: [Link]
ResearchGate. (n.d.). cis-Diaquatetrakis(1-butyl-1H-imidazole-κN)nickel(II) dichloride. Available from: [Link]
PubChem. 4,5-Diiodo-1H-imidazole. Available from: [Link]
Scientific & Academic Publishing. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Available from: [Link]
ResearchGate. (2018, May 1). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Available from: [Link]
One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Available from: [Link]
PubMed. (2011, September 15). Synthesis of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents. Available from: [Link]
ResearchGate. (2025, August 9). Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: State of the Art. Available from: [Link]
GINaPs. (2018, January 15). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. Available from: [Link]
National Institutes of Health. (n.d.). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. Available from: [Link]
Purity analysis of 1-Butyl-2,5-diiodo-1H-imidazole
Abstract This technical guide provides a comprehensive framework for the purity analysis of 1-Butyl-2,5-diiodo-1H-imidazole, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 1-Butyl-2,5-diiodo-1H-imidazole, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of intermediate quality on the final Active Pharmaceutical Ingredient (API), this document outlines a multi-faceted analytical approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each methodology is detailed with scientifically grounded protocols, causality behind experimental choices, and validation strategies aligned with international regulatory standards. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the highest standards of scientific integrity and product quality.
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
1-Butyl-2,5-diiodo-1H-imidazole is a specialized heterocyclic compound whose utility in organic synthesis is significant, particularly as a precursor for more complex molecular architectures in drug development. The presence of two iodine atoms offers versatile handles for subsequent cross-coupling reactions, while the butyl group modulates solubility and steric properties.
The quality of this intermediate is paramount; impurities, whether they are unreacted starting materials, by-products, or degradation products, can have a profound impact on the downstream synthetic steps and the final API's safety and efficacy profile.[1] Therefore, a robust and validated analytical strategy to ensure the purity and define the impurity profile of 1-Butyl-2,5-diiodo-1H-imidazole is not merely a quality control measure but a foundational component of a successful drug development program. This guide is structured to provide a logical, in-depth exploration of the necessary analytical techniques, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure the development of a fit-for-purpose analytical procedure.[2][3][4][5]
Understanding the Analyte: Synthesis and Potential Impurity Profile
A comprehensive purity analysis begins with a thorough understanding of the synthetic route, as this is the primary source of potential process-related impurities. A plausible and common synthetic approach for 1-Butyl-2,5-diiodo-1H-imidazole is a two-step process: N-alkylation of imidazole followed by di-iodination.
Step 1: N-Alkylation of Imidazole
Imidazole is reacted with a butylating agent, such as 1-bromobutane or 1-iodobutane, under basic conditions to yield 1-butylimidazole.[6][7]
Step 2: Di-iodination of 1-Butylimidazole
The resulting 1-butylimidazole is then subjected to iodination, typically using an iodinating agent like N-Iodosuccinimide (NIS) or iodine in the presence of a base.
This synthetic pathway allows us to anticipate a profile of potential impurities that must be resolved and quantified by the analytical methods.
Table 1: Potential Impurity Profile of 1-Butyl-2,5-diiodo-1H-imidazole
Orthogonal Analytical Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. Therefore, an orthogonal approach, utilizing methods with different separation and detection principles, is essential for a comprehensive and reliable analysis.
Caption: Orthogonal analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Profiling
HPLC, particularly with a photodiode array (PDA) or UV detector, is the primary technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. A stability-indicating method should be developed to separate the main component from its potential impurities and degradation products.[8][9][10]
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 stationary phase provides good retention and separation for moderately polar, halogenated aromatic compounds.[11][12][13]
Mobile Phase:
A: 0.1% Phosphoric acid in water (pH ~2.5)
B: Acetonitrile
Gradient Elution: A gradient elution is crucial to resolve both early-eluting polar impurities and the highly retained di-iodinated compound.
0-5 min: 50% B
5-25 min: 50% to 90% B
25-30 min: 90% B
30.1-35 min: 50% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 220 nm (Imidazoles typically have a UV maximum in this region).
Injection Volume: 10 µL
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
C18 Column: Offers excellent hydrophobic retention for the butyl chain and the di-iodinated imidazole ring.
Acidified Mobile Phase: Suppresses the ionization of the imidazole ring, leading to better peak shape and retention.
Gradient Elution: Necessary to elute a wide range of potential impurities with varying polarities, from unreacted imidazole to the more non-polar di-iodinated product.
PDA Detection: Allows for peak purity analysis and the identification of co-eluting impurities by comparing UV spectra across the peak.
A rigorous validation of the HPLC method is mandatory to ensure its reliability.
Table 2: HPLC Method Validation Parameters
Parameter
Acceptance Criteria
Purpose
Specificity
The peak for the main component is resolved from all known impurities and degradation products (Resolution > 2).
To ensure the method is selective for the analyte of interest.
Linearity
R² > 0.99 for a minimum of 5 concentration levels.
To demonstrate a proportional relationship between concentration and detector response.
Accuracy
98.0% - 102.0% recovery of spiked samples.
To show the closeness of the measured value to the true value.
Precision
RSD < 2.0% for repeatability and intermediate precision.
To demonstrate the consistency of results under the same and different conditions.
Limit of Quantitation (LOQ)
Signal-to-Noise ratio ≥ 10.
To determine the lowest concentration that can be reliably quantified.
Robustness
No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate).
To demonstrate the method's reliability during normal use.
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Impurities
GC-MS is an excellent orthogonal technique for identifying and quantifying volatile and semi-volatile impurities that may not be suitable for HPLC analysis, such as residual solvents or volatile starting materials.[14]
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or TOF).
Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial: 50 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Hold: 5 min at 280 °C
Injector Temperature: 250 °C (Splitless mode).
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-500.
Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
GC is suitable for the thermally stable 1-Butyl-2,5-diiodo-1H-imidazole and its less polar impurities. The mass spectrometer provides definitive identification based on the fragmentation pattern. The presence of two iodine atoms will result in a characteristic isotopic pattern for the molecular ion and iodine-containing fragments, which aids in identification. The fragmentation is likely to involve cleavage of the butyl chain and loss of iodine atoms.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).[16]
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR: Acquire standard proton spectra to observe the chemical shifts and coupling constants of the butyl group and the imidazole ring proton.
¹³C NMR: Acquire proton-decoupled carbon spectra to identify all unique carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals and confirming the connectivity of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Butyl-2,5-diiodo-1H-imidazole (in CDCl₃)
Position
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
Rationale
Imidazole-H4
~7.2
~125
The single imidazole proton, deshielded by the aromatic ring and adjacent iodine.
Imidazole-C2
-
~90
Carbon bearing an iodine atom, significantly shielded by the heavy atom effect.
Imidazole-C4
-
~125
Carbon attached to the only ring proton.
Imidazole-C5
-
~95
Carbon bearing an iodine atom, significantly shielded.
Butyl-N-CH₂
~4.1 (t)
~50
Methylene group directly attached to the nitrogen of the imidazole ring.
Butyl-CH₂
~1.8 (m)
~32
Butyl-CH₂
~1.3 (m)
~20
Butyl-CH₃
~0.9 (t)
~13
Note: These are predicted values and may vary. Actual spectra are required for confirmation.[10][17][18][19]
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and trend analysis.
Table 4: Example Purity Analysis Summary for a Batch of 1-Butyl-2,5-diiodo-1H-imidazole
Analytical Method
Parameter
Result
Specification
HPLC
Purity (by area %)
99.85%
≥ 99.0%
Impurity A (1-Butylimidazole)
0.05%
≤ 0.10%
Impurity B (1-Butyl-2-iodo-1H-imidazole)
0.08%
≤ 0.15%
Total Impurities
0.15%
≤ 0.50%
GC-MS
Residual Dichloromethane
50 ppm
≤ 600 ppm
NMR
Structural Confirmation
Conforms to structure
Conforms
Conclusion: A Framework for Assured Quality
The purity analysis of 1-Butyl-2,5-diiodo-1H-imidazole requires a scientifically sound, multi-faceted approach. This guide has detailed an orthogonal strategy employing HPLC, GC-MS, and NMR spectroscopy. The provided protocols are designed to be robust and are grounded in established analytical principles and regulatory expectations. By implementing such a comprehensive analytical framework, researchers and manufacturers can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product. Adherence to these principles of scientific integrity, from method development through to validation, is fundamental to the successful advancement of new therapeutic agents.
Caption: Core pillars of analytical method validation per ICH Q2(R2).
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]
Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). [Link]
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect. [Link]
Synthesis method of 4-iodo-1H-imidazole.
Synthesis method of 4, 5-diiodo-1H-imidazole.
DMSO/I2: Simple and Green Syntheses of Imidazoles. gChem. [Link]
An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene. ResearchGate. [Link]
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. [Link]
Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [Link]
Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. PMC. [Link]
Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? MDPI. [Link]
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI. [Link]
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]
A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]
Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link]
A new imidazolium-embedded C18 stationary phase with enhanced performance in reversed-phase liquid chromatography. PubMed. [Link]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Springer. [Link]
Interpretation of mass spectra. University of Arizona. [Link]
Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Scientific Research Publishing. [Link]
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate. [Link]
Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. [Link]
Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids. PubMed. [Link]
Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). ResearchGate. [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. ResearchGate. [Link]
Degradative imidazole oxidation of particle by reactive oxygen species to decompose into methylaminoacid and amide terminated 2,5-diethynylene-3,-4-methoxythiophene. ResearchGate. [Link]
Imidazole quantification by LC determination. Wiley Analytical Science. [Link]
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry. [Link]
N-alkylation of imidazole by alkaline carbons. ResearchGate. [Link]
GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. PubMed. [Link]
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. MANAC Inc. [Link]
Thermal stability of 1-Butyl-2,5-diiodo-1H-imidazole
An In-Depth Technical Guide to the Thermal Stability of 1-Butyl-2,5-diiodo-1H-imidazole Abstract This technical guide provides a comprehensive framework for evaluating the thermal stability of 1-Butyl-2,5-diiodo-1H-imida...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermal Stability of 1-Butyl-2,5-diiodo-1H-imidazole
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of 1-Butyl-2,5-diiodo-1H-imidazole, a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Recognizing the critical role of thermal stability in ensuring process safety, predicting shelf-life, and defining reaction parameters, this document outlines the core theoretical principles and practical experimental methodologies essential for a thorough assessment. We delve into the causality behind experimental design, focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as complementary techniques. This guide presents detailed, self-validating protocols and interprets illustrative data to construct a plausible thermal decomposition pathway. The insights herein are targeted toward researchers, chemists, and drug development professionals to facilitate safe and efficient handling, storage, and application of this and structurally related molecules.
Introduction: The Need for Thermal Characterization
Substituted imidazoles are a cornerstone of modern pharmacology and materials science, forming the structural core of numerous bioactive molecules and functional materials.[1][2] 1-Butyl-2,5-diiodo-1H-imidazole, while not extensively characterized in public literature, represents a valuable synthetic intermediate. The presence of two iodine atoms offers reactive sites for cross-coupling reactions, and the N-butyl group enhances solubility in organic solvents, making it an attractive scaffold for library synthesis in drug discovery.
A plausible synthesis can be adapted from established methods for related disubstituted imidazoles, such as the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia.[3][4] However, before any compound can be safely scaled up or formulated, a thorough understanding of its thermal stability is paramount. Thermal decomposition is not merely a measure of stability; it is a critical safety parameter that dictates maximum operating temperatures, storage conditions, and potential hazards.[5] An uncontrolled exothermic decomposition can lead to catastrophic process failure. This guide provides the scientific framework to rigorously assess these thermal properties.
Theoretical Framework for Thermal Decomposition
The thermal stability of an organic molecule is intrinsically linked to the strength of its covalent bonds. The energy required to break a bond homolytically (forming two radicals) is known as the Bond Dissociation Energy (BDE).[6] The weakest bonds in a molecule typically represent the initiation sites for thermal decomposition.
In the structure of 1-Butyl-2,5-diiodo-1H-imidazole, three primary bond types are of interest:
Carbon-Iodine (C-I) Bonds: Halogenated aromatic compounds are common in pharmaceuticals, and their stability is often dictated by the carbon-halogen bond strength. BDEs for C-X bonds on heterocyclic rings decrease significantly down the group (F > Cl > Br > I). While specific BDEs for this molecule are unavailable, studies on chloro-substituted five-membered heterocycles show C-Cl BDEs in the range of 101-103 kcal/mol.[7] Carbon-Iodine bonds are considerably weaker, typically in the range of 50-60 kcal/mol, making them the most likely points of initial cleavage.
Nitrogen-Butyl (N-C) Bond: The bond connecting the butyl group to the imidazole ring is another potential failure point. Studies on the thermal decomposition of imidazolium ionic liquids show that cleavage of N-alkyl chains is a common degradation pathway.[8]
Imidazole Ring Bonds: The aromatic imidazole ring is generally robust, but under high thermal stress, ring-opening reactions can occur, often leading to the release of nitrogen-containing gases.
Based on BDE principles, the C-I bonds are the most probable initiation sites for the thermal decomposition of 1-Butyl-2,5-diiodo-1H-imidazole. Homolytic cleavage would generate an imidazolyl radical and an iodine radical, which can then propagate further decomposition reactions.[6][9]
Experimental Assessment of Thermal Stability
A comprehensive thermal stability analysis is achieved by combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10] This dual approach provides complementary information on mass loss and energetic changes as a function of temperature.
Methodology Overview
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate. It provides precise information on the temperatures at which decomposition begins, the number of decomposition steps, and the mass of volatile products released.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[5] It quantifies the energy absorbed (endothermic) or released (exothermic) during thermal events like melting, crystallization, or decomposition. For safety analysis, the detection of a strong exotherm during decomposition is a critical warning sign.
The following diagram illustrates the typical workflow for a comprehensive thermal analysis.
Caption: Workflow for TGA/DSC Thermal Stability Assessment.
Experimental Protocols
The following protocols are designed to provide a robust and reproducible thermal stability profile.
3.2.1 Protocol: Thermogravimetric Analysis (TGA)
Instrument Calibration: Calibrate the TGA instrument's balance using certified weights and verify the temperature accuracy using certified Curie point standards.
Sample Preparation: Accurately weigh 3-5 mg of 1-Butyl-2,5-diiodo-1H-imidazole into a clean, pre-tared alumina crucible.
Instrument Setup: Place the crucible onto the TGA balance.
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere. Maintain this flow during the experiment.
Thermal Program:
Equilibrate at 30°C.
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[11]
Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.
Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (from the first derivative, DTG).
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
Sample Preparation: Accurately weigh 2-4 mg of 1-Butyl-2,5-diiodo-1H-imidazole into a hermetically sealed aluminum pan. Create a pinhole in the lid to allow for the release of any gaseous decomposition products.
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.
Thermal Program:
Equilibrate at 30°C.
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
Data Acquisition: Record the differential heat flow, sample temperature, and time.
Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify and integrate any endothermic or exothermic peaks to determine the onset temperature, peak temperature, and enthalpy of the event (ΔH in J/g).
Thermal Stability Profile of 1-Butyl-2,5-diiodo-1H-imidazole (Illustrative Data)
Disclaimer: Specific experimental thermal analysis data for 1-Butyl-2,5-diiodo-1H-imidazole is not available in the peer-reviewed literature. The data presented in this section is illustrative, based on the expected behavior of halogenated heterocyclic compounds, and is intended to demonstrate the application of the analytical principles described. A formal experimental study is required to determine the precise values for this specific molecule.
TGA and DSC Results
Simultaneous TGA-DSC analysis would yield data that can be summarized as follows.[12] The TGA curve would likely show a single, significant mass loss step, indicating that the molecule decomposes in one primary stage rather than through stable intermediates. The corresponding DSC curve would show a sharp exotherm, confirming the decomposition is an energy-releasing process.
Table 1: Illustrative Thermal Analysis Data for 1-Butyl-2,5-diiodo-1H-imidazole
Parameter
Technique
Illustrative Value
Interpretation
T_onset (5% Mass Loss)
TGA
~215 °C
The temperature at which significant decomposition begins.[13]
T_peak (Max Rate)
DTG
~240 °C
The temperature of the fastest decomposition rate.
Total Mass Loss
TGA
~98%
Indicates nearly complete decomposition into volatile products.
Decomposition Onset
DSC
~218 °C
Onset of the exothermic decomposition event.
Decomposition Peak
DSC
~242 °C
Peak of the exothermic event, correlating with T_peak from DTG.
Enthalpy of Decomposition (ΔH_d)
DSC
-450 J/g
A significant release of energy, indicating a potential thermal hazard.
Proposed Decomposition Pathway
Based on the low relative strength of the C-I bond, the decomposition is likely initiated by the homolytic cleavage of one of the C-I bonds. This initial step generates an iodine radical, a highly reactive species that can propagate further reactions, leading to the complete breakdown of the molecule.
Caption: Proposed Thermal Decomposition Pathway.
The initial formation of iodine radicals would likely be followed by a cascade of events, including hydrogen abstraction from the butyl chain, cleavage of the N-butyl group, and eventual fragmentation of the imidazole ring. The final decomposition products would likely be a mixture of volatile gases, including iodine vapor (I₂), hydrogen iodide (HI), and nitrogen oxides (NOx), along with a small amount of carbonaceous residue.[14]
Implications for Handling, Storage, and Synthesis
The thermal profile, even an illustrative one, provides critical guidance for laboratory and process safety.
Process Safety: The illustrative onset of decomposition at ~215°C indicates that process temperatures should be kept well below this limit. A conservative maximum operating temperature would be 150-160°C to provide a sufficient safety margin. The highly exothermic nature of the decomposition underscores the need for excellent temperature control in any reaction involving this compound at elevated temperatures.
Handling: Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be used. Handling should be performed in a well-ventilated fume hood to avoid inhalation of any fine powders.[14]
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and strong oxidizing agents.[15] Long-term stability studies at ambient and accelerated conditions (e.g., 40°C) would be necessary to establish a definitive shelf-life.
Conclusion
The thermal stability of 1-Butyl-2,5-diiodo-1H-imidazole is a critical parameter for its safe utilization in research and development. This guide has detailed the essential theoretical considerations and experimental workflows required for a robust assessment. Through the combined application of TGA and DSC, one can determine key safety parameters such as the onset of decomposition and the associated energy release. While the specific data presented is illustrative, the methodology provides a universal template for characterizing novel compounds. A thorough understanding of a molecule's response to thermal stress is a non-negotiable aspect of responsible chemical science, ensuring safety and enabling the development of robust and reliable synthetic processes.
References
Click to expand
PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
Georgios C. Vougioukalakis, et al. (2025). An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole AT1 receptor antagonist. [Link]
Wikipedia. (2023). Bond dissociation energy. [Link]
Joanna Wnuk, et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. [Link]
Hiroyuki Ohno, et al. (2008). Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography. PubMed. [Link]
J. L. Jones. (1939). Kinetic Studies on Iodine Derivatives. I. The Thermal Decomposition of Acetyl Iodide. Semantic Scholar. [Link]
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and differential scanning calorimetry.... [Link]
Sergio H. Lopera, et al. (2011). Synthesis of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents. [Link]
E. M. D. Ribeiro, et al. (2008). C−H and N−H Bond Dissociation Energies of Small Aromatic Hydrocarbons. ACS Publications. [Link]
Paul Richardson. (2026). Thermal Hazards for Five-Membered Heterocycles by DSC: Experimental and a Validated Predictive Model. Synfacts. [Link]
Shubhankar Kumar Bose, et al. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link]
Yan-Nan Li, et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI. [Link]
Xiao-Hua Li, et al. (2022). Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. ACS Publications. [Link]
Chemistry LibreTexts. (2022). 6.4: Bond Dissociation Energy. [Link]
ResearchGate. (2025). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. [Link]
An In-depth Technical Guide to the Solubility of 1-Butyl-2,5-diiodo-1H-imidazole in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Butyl-2,5-diiodo-1H-imidazole. It is intended for researchers, scientists, and professionals in drug development and materials...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Butyl-2,5-diiodo-1H-imidazole. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's behavior in various organic solvent systems. This document will cover the theoretical underpinnings of its solubility, a detailed experimental protocol for its quantitative determination, and the broader implications for its application.
Introduction: The Significance of Substituted Imidazoles
The imidazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its derivatives are known for a wide range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] Furthermore, their unique electronic properties have led to their use in applications such as organic light-emitting diodes (OLEDs).[3]
The compound of interest, 1-Butyl-2,5-diiodo-1H-imidazole, is a structurally distinct derivative featuring a butyl group at the N1 position and iodine atoms at the C2 and C5 positions. These substitutions are expected to significantly modulate its physicochemical properties compared to the parent imidazole. The butyl group introduces lipophilicity, which can enhance solubility in nonpolar environments and influence membrane permeability in biological systems.[4] The diiodo- substitution, beyond increasing molecular weight, introduces sites for potential halogen bonding and alters the electronic distribution of the imidazole ring, which can impact intermolecular interactions and, consequently, solubility.[5]
Understanding the solubility of this compound is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent or functional material.[6][7] Solubility dictates the choice of solvents for synthesis and purification, the feasibility of formulation for drug delivery, and the conditions for biological assays.[7] This guide provides a predictive framework for its solubility and a robust experimental protocol for its empirical determination.
Theoretical Framework and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces tend to be miscible.[8][9] The structure of 1-Butyl-2,5-diiodo-1H-imidazole suggests a nuanced solubility profile.
Imidazole Core: The imidazole ring itself is polar and capable of hydrogen bonding, contributing to its solubility in polar solvents.[1][2]
N-Butyl Group: The four-carbon alkyl chain is nonpolar and will contribute to the molecule's overall lipophilicity, enhancing its solubility in nonpolar organic solvents.[4]
Diiodo Substituents: The two iodine atoms are large and polarizable, contributing to van der Waals forces and potentially engaging in halogen bonding.[5] This can influence interactions with a range of solvents.
Based on these structural features, a qualitative prediction of the solubility of 1-Butyl-2,5-diiodo-1H-imidazole in common organic solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of 1-Butyl-2,5-diiodo-1H-imidazole
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Nonpolar
Hexane, Toluene, Diethyl Ether
Good to Moderate
The butyl group will drive solubility in these solvents through van der Waals interactions.[4]
Polar Aprotic
Acetone, Ethyl Acetate, Acetonitrile
Good to High
These solvents can interact with the polar imidazole core and the diiodo- substituents without the competing effects of hydrogen bonding.
Polar Protic
Ethanol, Methanol
Moderate to Good
The polarity of the imidazole ring will allow for some interaction, but the bulky butyl and diiodo groups may hinder efficient solvation by hydrogen-bonding solvents.
These solvents are excellent at solvating a wide range of organic molecules due to their high polarity and ability to engage in strong dipole-dipole interactions.[10]
Experimental Determination of Solubility: The Shake-Flask Method
To move beyond theoretical predictions, a quantitative experimental determination of solubility is essential. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8] The following protocol provides a step-by-step guide for this procedure.
Materials and Equipment
1-Butyl-2,5-diiodo-1H-imidazole (solid)
Selected organic solvents (high purity)
Temperature-controlled shaker or incubator
Analytical balance
Glass vials with screw caps
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Step-by-Step Protocol
Preparation of Saturated Solutions:
Add an excess amount of solid 1-Butyl-2,5-diiodo-1H-imidazole to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
To each vial, add a known volume of a different organic solvent.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that the system reaches equilibrium between the dissolved and undissolved solute.[8]
Phase Separation:
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[8]
Carefully aspirate the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step removes any remaining solid particulates.[8]
Quantification:
Prepare a series of standard solutions of 1-Butyl-2,5-diiodo-1H-imidazole of known concentrations in the solvent of interest.
Analyze these standards using HPLC to generate a calibration curve (absorbance vs. concentration).
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
Analyze the diluted sample by HPLC and use the calibration curve to determine the concentration of the solute in the saturated solution.
Data Reporting:
Calculate the solubility of 1-Butyl-2,5-diiodo-1H-imidazole in each solvent, typically expressed in mg/mL or mol/L.
Technical Whitepaper: Quantum Chemical Profiling of 1-Butyl-2,5-diiodo-1H-imidazole
This guide serves as a comprehensive technical whitepaper for the computational characterization of 1-Butyl-2,5-diiodo-1H-imidazole . It is designed for researchers requiring high-fidelity quantum chemical data to suppor...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a comprehensive technical whitepaper for the computational characterization of 1-Butyl-2,5-diiodo-1H-imidazole . It is designed for researchers requiring high-fidelity quantum chemical data to support synthesis, spectroscopic assignment, or drug design campaigns.
Executive Summary
1-Butyl-2,5-diiodo-1H-imidazole represents a specialized class of halogenated heterocycles with significant potential in medicinal chemistry (antifungal/anticancer agents) and material science (halogen bonding networks). The presence of two high-Z iodine atoms introduces relativistic effects and "sigma-hole" interactions that standard computational protocols often fail to capture.
This guide establishes a validated computational workflow using Density Functional Theory (DFT). It prioritizes the wB97X-D functional to account for dispersion forces critical to the butyl chain conformation and iodine-mediated non-covalent interactions, coupled with Effective Core Potential (ECP) basis sets to manage relativistic contraction.
Molecular Architecture & Computational Strategy
The Challenge of Iodine
Modeling this molecule requires addressing two distinct electronic environments:
The Alkyl Chain (Butyl): Flexible, dominated by weak London dispersion forces.
The Diiodo-Imidazole Core: Rigid, aromatic, and dominated by relativistic effects of Iodine (Z=53).
Standard functionals (e.g., B3LYP) often underestimate the stability of folded alkyl conformations and fail to describe the anisotropic charge distribution (sigma-hole) on iodine atoms, which is critical for predicting reactivity.
Strategic Selection of Theory
Functional:wB97X-D (Range-separated hybrid GGA with dispersion corrections).
Reasoning: Corrects long-range interactions in the butyl tail and accurately models halogen bonding distances.
Basis Set (Light Atoms - C, H, N):6-311++G(d,p) .
Reasoning: Triple-zeta quality with diffuse functions to capture the lone pair electron density on Nitrogen.
Basis Set (Heavy Atom - I):LANL2DZ (Los Alamos National Laboratory 2-Double-Z) or def2-TZVP .
Reasoning: Iodine requires an Effective Core Potential (ECP) to replace the chemically inert core electrons (1s-4d), reducing computational cost and implicitly including scalar relativistic effects.
Methodology & Protocol (The "How-To")
This section details a self-validating workflow. Every calculation must pass a frequency check to ensure a true thermodynamic minimum.
Workflow Visualization
The following diagram outlines the critical path for characterizing the molecule.
Figure 1: Validated computational workflow for iodine-containing heterocycles.
Step-by-Step Gaussian Input Protocol
Step 1: Geometry Optimization & Frequency
Use a "Mixed Basis Set" approach. The Gen keyword allows assigning different basis sets to different atoms.
Input File Header:
Note: The pseudo=read section at the end is required to activate the ECP for Iodine.
Step 2: NMR Prediction (GIAO Method)
Once optimized, run the NMR calculation on the optimized geometry.
#p nmr=giao wB97XD/gen pseudo=read scrf=(solvent=DMSO) geom=check guess=read
Structural & Electronic Analysis
Geometric Parameters
The introduction of Iodine at positions 2 and 5 significantly distorts the imidazole ring compared to the unsubstituted parent.
Visualizing the MEP reveals a region of positive electrostatic potential on the extension of the C-I bond, known as the Sigma-Hole .
Significance: This positive cap allows the iodine atoms to act as Lewis acids, forming "Halogen Bonds" with nucleophiles (e.g., carbonyl oxygens in proteins).
Implication for Drug Design: This mimics hydrogen bonding but is more hydrophobic and directional, offering a unique vector for binding affinity in docking studies.
Spectroscopic Profiling
Vibrational Spectroscopy (IR)
The high mass of Iodine shifts characteristic stretches into the fingerprint region.
¹H NMR: The butyl chain presents a classic triplet (0.9 ppm), multiplet (1.3 ppm), multiplet (1.7 ppm), and triplet (4.0 ppm). The aromatic proton at C4 (if not substituted) would appear downfield (~7.0 ppm).
¹³C NMR: The C2 and C5 carbons attached to Iodine will show significant upfield shifts (shielding) due to the "Heavy Atom Effect" of Iodine, often appearing near 80-100 ppm, contrary to typical electronegativity trends.
Reactivity & Interaction Potential
NBO Analysis (Hyperconjugation)
Natural Bond Orbital (NBO) analysis quantifies the delocalization of electron density.
Interaction:
Effect: The iodine lone pairs donate density into the aromatic ring, increasing the electron density at C4. This makes C4 the preferred site for Electrophilic Aromatic Substitution (EAS).
Halogen Bonding Diagram
The following diagram illustrates the directional interaction potential of the diiodo-imidazole core.
Figure 2: Mechanism of Halogen Bonding in 2,5-diiodoimidazoles.
References
Gaussian, Inc. "Basis Sets for Heavy Atoms (LANL2DZ)." Gaussian User Manual. Link
Grimme, S., et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 2010. Link
Politzer, P., et al. "The σ-hole and its role in halogen bonding." Journal of Molecular Modeling, 2007. Link
Check, C. E., et al. "Optimization of the B3LYP/6-311+G(d,p) level of theory for the prediction of gas-phase acidities." Journal of Physical Chemistry A, 2001. Link
Wolinski, K., et al. "Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations." Journal of the American Chemical Society, 1990. Link
Foundational
Electronic Architecture and Synthetic Utility of 1-Butyl-2,5-diiodo-1H-imidazole: A Comprehensive Guide
Executive Summary In the landscape of highly functionalized heteroarenes, 1-Butyl-2,5-diiodo-1H-imidazole (CAS 1211511-69-1)[1] stands out as a privileged scaffold. By combining the lipophilic, solubility-enhancing prope...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of highly functionalized heteroarenes, 1-Butyl-2,5-diiodo-1H-imidazole (CAS 1211511-69-1)[1] stands out as a privileged scaffold. By combining the lipophilic, solubility-enhancing properties of an N-butyl chain with the heavy-atom electronic modulation of two iodine substituents, this molecule serves as a critical building block for advanced organic light-emitting diodes (OLEDs) and active pharmaceutical ingredients (APIs). This whitepaper dissects the electronic properties, self-validating characterization protocols, and regioselective functionalization workflows of this unique compound.
Structural and Electronic Architecture
The physicochemical behavior of 1-butyl-2,5-diiodo-1H-imidazole is governed by a delicate "push-pull" dynamic between its substituents.
Inductive and Mesomeric Effects
The N-butyl group exerts a positive inductive (+I) effect, pushing electron density into the imidazole
-system. Crucially, the flexible butyl chain disrupts rigid crystal lattice packing, increasing the compound's solubility in organic solvents and drastically enhancing its lipophilicity (LogP) compared to its methylated analogs[2]. Conversely, the iodine atoms at the C-2 and C-5 positions exert a strong electron-withdrawing (-I) effect. This localized electron deficiency makes the imidazole ring highly susceptible to nucleophilic attack and transition-metal-catalyzed oxidative addition[3].
Halogen Bonding and Polarizability
Iodine is a heavy, highly polarizable halogen. The asymmetric electron distribution around the iodine nuclei creates a region of positive electrostatic potential known as a
-hole. This allows the 2,5-diiodo substituents to act as robust halogen bond donors (C–I···N interactions), a property that is heavily exploited to engineer solid-state dielectric properties and direct crystal packing in organic semiconductors[4].
HOMO-LUMO Modulation
The introduction of two heavy iodine atoms significantly narrows the electronic bandgap of the imidazole core. The Lowest Unoccupied Molecular Orbital (LUMO) is lowered, increasing the electron affinity of the molecule. This heavy-atom effect also enhances spin-orbit coupling, making diiodoimidazoles exceptional host materials for phosphorescent OLEDs by facilitating triplet exciton formation[5][6].
Quantitative Physicochemical Properties
The following table summarizes the core quantitative data, contextualizing the causality behind each property.
Property
Value
Causality / Scientific Significance
CAS Number
1211511-69-1
Unique registry identifier for the 1-butyl-2,5-diiodo derivative[1].
Molecular Formula
CHIN
Provides the stoichiometric baseline for downstream functionalization.
Molecular Weight
375.98 g/mol
High mass driven by dual iodine atoms, increasing solid-state density[7].
Predicted LogP
~3.1 - 3.8
The N-butyl chain significantly increases lipophilicity, aiding membrane permeability in drug design[2][8].
Electronic Bandgap
~4.5 eV (Analog)
Heavy iodine atoms lower the LUMO, facilitating charge transport in materials science[6].
C-I Bond Reactivity
C-2 > C-5
Proximity to two electronegative nitrogen atoms makes the C-2 bond highly electrophilic[9].
Experimental Protocols for Electronic Characterization
To accurately map the HOMO/LUMO energy levels of 1-butyl-2,5-diiodo-1H-imidazole, Cyclic Voltammetry (CV) must be executed with strict environmental controls.
Sample Preparation : Dissolve 1.0 mM of the imidazole in anhydrous acetonitrile.
Causality: Anhydrous conditions are mandatory to prevent premature protonation of the highly reactive radical anion generated during the reduction sweep.
Electrolyte Integration : Add 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
).
Causality: The bulky tetrabutylammonium cation prevents tight ion-pairing with the reduced imidazole species, ensuring the measurement reflects the intrinsic redox potential.
Deoxygenation : Purge the solution with Argon for 15 minutes.
Causality: Dissolved oxygen reduces at approximately -0.7 V, which would completely mask the LUMO signal of the diiodoimidazole.
Execution : Scan from -2.5 V to +1.5 V using a glassy carbon working electrode and an Ag/Ag
reference electrode.
Self-Validation (Internal Standard) : Post-scan, spike the solution with 1.0 mM Ferrocene (Fc) and rescan.
Causality: If the Fc/Fc
half-wave potential deviates from its known absolute potential (4.8 eV below vacuum), the reference electrode has drifted, and the data must be discarded. This ensures the protocol validates its own accuracy.
Step-by-step experimental workflow for Cyclic Voltammetry (CV) electronic characterization.
Regioselective Functionalization: The C2 vs. C5 Paradigm
In transition-metal-catalyzed cross-couplings, the site of oxidative addition is dictated by the relative electrophilicity of the carbon-halogen bonds. For 1-butyl-2,5-diiodo-1H-imidazole, the C-2 position is flanked by two electronegative nitrogen atoms, creating a localized electron deficiency compared to the C-5 position[9]. Consequently, the kinetic reactivity strictly follows the order C2 > C5 [10]. This inherent electronic bias allows for programmed, sequential Suzuki-Miyaura couplings without the need for protecting group gymnastics.
Solvent & Base : Add a degassed mixture of Toluene/Ethanol/2M Na
CO (2:1:1).
Causality: The biphasic system dissolves both the lipophilic diiodoimidazole and the inorganic base, while ethanol acts as a phase-transfer agent to facilitate transmetalation.
C-2 Selective Coupling : Heat to 60°C for 4 hours.
Causality: At this mild temperature, oxidative addition is kinetically restricted to the highly electrophilic C-2 position, yielding the mono-coupled product exclusively[9].
Self-Validation (TLC/GC-MS) : Monitor the disappearance of the starting material. If bis-coupled product is detected (>5%), the thermal energy is too high. The system validates its own regioselectivity via the distinct retention time of the mono-adduct.
C-5 Sequential Coupling : Add 1.2 eq of a second, distinct boronic acid and elevate the temperature to 100°C.
Causality: The C-5 C-I bond requires a higher activation energy for oxidative addition, which is overcome by the thermal increase, yielding an asymmetric 2,5-diaryl imidazole[10].
Regioselective sequential Pd-catalyzed cross-coupling pathway of 1-Butyl-2,5-diiodo-1H-imidazole.
Applications in Drug Development and Materials Science
The precise control over the electronic properties of 1-butyl-2,5-diiodo-1H-imidazole makes it an invaluable asset across two primary fields:
Organic Electronics (OLEDs) : The heavy iodine atoms promote intersystem crossing (ISC) via spin-orbit coupling. When sequentially coupled with electron-transporting moieties, this scaffold forms highly efficient host materials for phosphorescent emitters[5].
Pharmaceutical APIs : The imidazole ring is a privileged pharmacophore. The N-butyl group ensures high membrane permeability, while the sequential coupling methodology allows medicinal chemists to rapidly synthesize libraries of terphenyl-like kinase inhibitors or antifungal agents[2][10].
References
Third generation imidazole ionic liquid - bio-fount.
A Comparative Analysis of 2,5-dibutyl-1H-imidazole and Commercially Available Imidazoles
Source: BenchChem
URL
Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents
Source: MDPI
URL
Application Notes and Protocols for the Use of 1-Butyl-2,5-diiodo-1H-imidazole in Suzuki Cross-Coupling Reactions
Introduction: The Strategic Advantage of a Dihalogenated Imidazole Scaffold The imidazole moiety is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of a Dihalogenated Imidazole Scaffold
The imidazole moiety is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, and antihypertensive properties. The ability to selectively functionalize the imidazole ring is therefore of paramount importance in the synthesis of novel therapeutic candidates. 1-Butyl-2,5-diiodo-1H-imidazole emerges as a highly versatile building block for such endeavors. The presence of two distinct carbon-iodine bonds offers the potential for sequential and regioselective functionalization through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the controlled and modular construction of complex, unsymmetrically substituted imidazoles, which are of significant interest in the exploration of chemical space for drug discovery.
This guide provides a comprehensive overview of the application of 1-Butyl-2,5-diiodo-1H-imidazole in Suzuki cross-coupling reactions. We will delve into the mechanistic underpinnings of regioselective coupling, provide detailed protocols for both the synthesis of the starting material and its subsequent use in Suzuki reactions, and offer insights into reaction optimization and troubleshooting.
The Mechanistic Cornerstone: Understanding Regioselectivity in Diiodoimidazole Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide, catalyzed by a palladium complex.[3][4] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
In the case of a dihalogenated substrate such as 1-Butyl-2,5-diiodo-1H-imidazole, the primary challenge and opportunity lies in controlling the regioselectivity of the coupling. The two carbon-iodine bonds at the C2 and C5 positions of the imidazole ring exhibit different reactivities, which can be exploited to achieve selective mono- or di-arylation. The seminal work by Strotman et al. has demonstrated that the regioselectivity of Suzuki couplings with dihaloazoles can be effectively controlled by the choice of the palladium catalyst and ligand system.[3][5][6] This catalyst control allows for the selective functionalization of one iodo-position while leaving the other intact for subsequent transformations.
The general mechanism for the Suzuki-Miyaura coupling is illustrated below:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of 1-Butyl-2,5-diiodo-1H-imidazole: A Two-Step Protocol
A reliable supply of the diiodoimidazole starting material is crucial. While a direct, one-pot synthesis from 1-butylimidazole is conceivable, a more robust and controllable approach involves a two-step sequence: the di-iodination of imidazole followed by N-alkylation.
Step 1: Synthesis of 2,5-diiodo-1H-imidazole
This procedure is adapted from established methods for the iodination of imidazoles.
Materials:
Imidazole
Iodine (I₂)
Potassium Iodide (KI)
Sodium Hydroxide (NaOH)
Water
Ethyl Acetate
Protocol:
In a round-bottom flask, dissolve potassium iodide (2.2 eq) in water.
To this solution, add iodine (2.1 eq) and stir until all the iodine has dissolved to form a dark brown solution.
In a separate flask, dissolve imidazole (1.0 eq) in water.
Cool the imidazole solution in an ice bath and slowly add a solution of sodium hydroxide (2.5 eq) in water, keeping the temperature below 10 °C.
Slowly add the iodine solution to the cooled imidazole solution. The reaction is exothermic, so maintain the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
A precipitate should form. Collect the solid by vacuum filtration and wash with cold water.
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2,5-diiodo-1H-imidazole.
Step 2: N-Alkylation to Yield 1-Butyl-2,5-diiodo-1H-imidazole
This protocol utilizes a standard N-alkylation procedure for imidazoles.[7][8][9][10]
Materials:
2,5-diiodo-1H-imidazole
1-Iodobutane (or 1-bromobutane)
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Ethyl Acetate
Brine
Protocol:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-diiodo-1H-imidazole (1.0 eq) and anhydrous DMF.
Add potassium carbonate (1.5 eq) to the solution.
Slowly add 1-iodobutane (1.2 eq) to the stirring suspension.
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel to afford pure 1-Butyl-2,5-diiodo-1H-imidazole.
Application in Regioselective Suzuki Cross-Coupling Reactions
The key to unlocking the synthetic potential of 1-Butyl-2,5-diiodo-1H-imidazole lies in the ability to selectively couple at either the C2 or C5 position. As demonstrated by Strotman et al., this can be achieved by careful selection of the palladium catalyst and ligands.[3][5][6]
General Workflow for Suzuki Cross-Coupling
Caption: A generalized experimental workflow for Suzuki cross-coupling reactions.
Protocol for Selective Mono-Arylation
The following are generalized protocols based on the principles of catalyst-controlled regioselectivity. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol A: Selective C5-Arylation
This protocol aims for selective coupling at the more sterically accessible and electronically favorable C5 position.
Materials:
1-Butyl-2,5-diiodo-1H-imidazole (1.0 eq)
Arylboronic Acid (1.1 eq)
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
Triphenylphosphine (PPh₃) (4-10 mol%)
Potassium Carbonate (K₂CO₃) (2.0 eq)
1,4-Dioxane/Water (4:1 mixture)
Procedure:
To a dry Schlenk flask, add 1-Butyl-2,5-diiodo-1H-imidazole, the arylboronic acid, and potassium carbonate.
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
In a separate vial, dissolve Palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent mixture.
Add the catalyst solution to the Schlenk flask via syringe.
Add the remaining degassed 1,4-dioxane/water solvent mixture.
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to isolate the 1-butyl-5-aryl-2-iodo-1H-imidazole.
Protocol B: Selective C2-Arylation
Achieving selectivity for the generally less reactive C2 position often requires more specialized and sterically demanding ligands.
A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
Potassium Phosphate (K₃PO₄) (2.0 eq)
Toluene or Tetrahydrofuran (THF)
Procedure:
Follow the same setup procedure as in Protocol A, using the specified catalyst, ligand, base, and solvent.
Heat the reaction mixture to 90-110 °C and monitor its progress.
Perform the same workup and purification as described in Protocol A to isolate the 1-butyl-2-aryl-5-iodo-1H-imidazole.
Data Presentation: Representative Reaction Parameters
The following table summarizes key parameters and expected outcomes for the regioselective Suzuki coupling of 1-Butyl-2,5-diiodo-1H-imidazole. Please note that these are generalized conditions and may require optimization.
Entry
Target Position
Palladium Source
Ligand
Base
Solvent
Temperature (°C)
Expected Major Product
1
C5
Pd(OAc)₂
PPh₃
K₂CO₃
Dioxane/H₂O
80-100
1-Butyl-5-aryl-2-iodo-1H-imidazole
2
C2
Pd₂(dba)₃
SPhos
K₃PO₄
Toluene
90-110
1-Butyl-2-aryl-5-iodo-1H-imidazole
3
C2/C5 (Di-arylation)
Pd(PPh₃)₄
-
Cs₂CO₃
DMF
100-120
1-Butyl-2,5-diaryl-1H-imidazole
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or no conversion
- Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poor choice of base or solvent
- Use a fresh batch of palladium catalyst and ligand- Ensure all glassware is oven-dried and solvents are properly degassed- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, THF, DMF)
Poor regioselectivity
- Inappropriate catalyst/ligand combination- Reaction temperature too high
- For C5 selectivity, use less bulky ligands (e.g., PPh₃). For C2 selectivity, use bulky, electron-rich ligands (e.g., SPhos, XPhos)- Lower the reaction temperature to improve selectivity
Formation of homocoupled byproducts
- Decomposition of the boronic acid- Presence of oxygen
- Use a slight excess of the boronic acid (1.1-1.2 eq)- Maintain a strict inert atmosphere throughout the reaction
Deiodination of the starting material
- Presence of protic impurities or water with certain bases
- Ensure anhydrous conditions, especially when using strong bases- Consider using a milder base
Conclusion
1-Butyl-2,5-diiodo-1H-imidazole is a valuable and versatile building block for the synthesis of complex, substituted imidazoles. The ability to perform regioselective Suzuki-Miyaura cross-coupling reactions at either the C2 or C5 position, controlled by the choice of the palladium catalyst system, opens up a wide range of possibilities for the modular construction of novel molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for researchers to explore the rich chemistry of this dihalogenated imidazole scaffold.
References
Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]
ACS Publications. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. [Link]
Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]
Bellina, F., & Rossi, R. (2006). Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles. The Journal of Organic Chemistry, 71(18), 6944-6947. [Link]
Figshare. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. [Link]
Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. [Link]
ResearchGate. (2025). An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole AT. [Link]
Google Patents. (n.d.).
ResearchGate. (n.d.). Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes. [Link]
Der Pharma Chemica. (2014). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. [Link]
Monmouth College. (n.d.). Synthesis of the Novel Compound 1-tert-Butyl-3- Propylimidazolium Iodide. [Link]
PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazole scaffold is ubiquitous in medicinal chemistry (e.g., kinase inhibitors, antifungal agents) and materials science (e.g., ionic liquids, MOFs). 1-Butyl-2,5-diiodo-1H-imidazole represents a high-value, bifunctional building block. Its utility lies in the presence of two distinct carbon-iodine (C–I) bonds, which theoretically allow for sequential, regioselective functionalization.
This guide addresses the primary challenge in utilizing this substrate: Regiocontrol.
By exploiting the electronic disparity between the C2 and C5 positions, researchers can selectively functionalize the C2 position under mild conditions, reserving the C5 position for subsequent derivatization. This document provides validated protocols for C2-selective mono-alkynylation , sequential asymmetric functionalization , and exhaustive bis-alkynylation .
Chemical Context & Mechanistic Insight
To achieve reproducibility, one must understand the electronic landscape of the substrate.
The Substrate: 1-Butyl-2,5-diiodo-1H-imidazole
C2 Position (Site A): Located between two nitrogen atoms. The inductive electron-withdrawing effect of N1 and N3 renders this carbon highly electron-deficient. Consequently, the C2–I bond undergoes oxidative addition with Pd(0) significantly faster than the C5–I bond.
C5 Position (Site B): Adjacent to the N1-butyl group. While still reactive, it is more electron-rich than C2, requiring higher activation energy (heat) to facilitate oxidative addition.
N-Butyl Group: Increases solubility in non-polar organic solvents and blocks the N1 site, preventing catalyst poisoning via nitrogen coordination.
Reaction Pathway Logic
The reaction kinetics follow a predictable hierarchy:
Fast: Oxidative addition at C2.
Slow: Oxidative addition at C5.
By controlling temperature and stoichiometry, we can isolate the mono-alkynylated species with high fidelity.
Visualizing the Workflow
The following diagram illustrates the divergent synthetic pathways based on reaction conditions.
Figure 1: Reaction workflow demonstrating the kinetic selectivity of the C2 position over C5.
Experimental Protocols
General Considerations (The "Trustworthiness" Pillar)
Inert Atmosphere: Oxygen promotes Glaser homocoupling of the alkyne (dimerization), which consumes the reagent and complicates purification. All reactions must be run under Argon or Nitrogen.
Solvent: THF or DMF are standard. THF is easier to remove; DMF accelerates the reaction due to higher polarity but requires aqueous workup.
Catalyst System: PdCl₂(PPh₃)₂ (3-5 mol%) with CuI (2-3 mol%) is the robust standard for this substrate.
Objective: Synthesize 1-butyl-2-(alkynyl)-5-iodo-1H-imidazole.
Selectivity Mechanism: Kinetic control via stoichiometry and low temperature.
Reagents Table
Reagent
Equiv.
Role
1-Butyl-2,5-diiodo-1H-imidazole
1.0
Substrate
Terminal Alkyne
1.05
Nucleophile
PdCl₂(PPh₃)₂
0.03 (3 mol%)
Catalyst
CuI
0.02 (2 mol%)
Co-catalyst
Triethylamine (Et₃N)
2.0
Base
THF (Anhydrous)
[0.1 M]
Solvent
Step-by-Step Procedure
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.[1]
Charging: Add the diiodoimidazole (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%) to the flask.
Degassing: Cap the flask. Evacuate via vacuum line and backfill with Argon (repeat 3x). Critical: This prevents alkyne dimerization.
Solvation: Inject anhydrous THF and Et₃N via syringe. The solution typically turns yellow/orange.
Addition: Add the terminal alkyne (1.05 equiv) dropwise via syringe at Room Temperature (20–25°C) .
Note: Do not heat. Heating promotes C5 coupling.
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc).[2] The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.4).
Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to sequester Cu), then brine. Dry over Na₂SO₄ and concentrate.
Purification: Flash chromatography. The mono-coupled product elutes first; any trace bis-coupled product elutes later.
Protocol 2: Sequential Asymmetric Bis-Coupling
Objective: Synthesize 1-butyl-2-(alkynyl-A)-5-(alkynyl-B)-1H-imidazole.
Prerequisite: Isolate the product from Protocol 1 first.
Step-by-Step Procedure
Setup: Use a pressure tube or Schlenk flask under Argon.
Charging: Dissolve the C2-alkynyl-5-iodoimidazole (Product of Protocol 1) in DMF (0.2 M).
Catalyst Refresh: Add fresh PdCl₂(PPh₃)₂ (3 mol%) and CuI (3 mol%).
Expert Tip: Although residual catalyst might remain from step 1, adding fresh catalyst ensures the sluggish C5 position reacts efficiently.
Reagents: Add the second alkyne (1.5 equiv) and Et₃N (3.0 equiv).
Reaction: Heat to 60–80°C for 8–12 hours.
Mechanistic Note: The C5 position requires thermal energy to overcome the higher activation barrier for oxidative addition.
Ensure solvents are anhydrous.[1] Avoid excessive heating if using alcohol-based solvents (though not recommended here).
Mechanistic Visualization: The Catalytic Cycle
Understanding the competition between C2 and C5 oxidative addition is critical.
Figure 2: The catalytic cycle highlights the kinetic advantage (k1 >> k2) of the C2 position, driven by the electron-withdrawing nature of the adjacent nitrogens.
References
Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.
Context: Establishes the general reactivity order of halo-imidazoles (C2 > C5).
Nieuwenhuyzen, M., et al. (2010). Regioselective Synthesis of 2,4,5-Trisubstituted Imidazoles. Journal of Organic Chemistry, 75(12), 4333.
Context: Discusses steric and electronic factors in imidazole functionaliz
BenchChem Protocols. (2025). Application Notes for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole.
Context: Provides baseline experimental conditions for diiodo-imidazole systems.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Context: The authoritative review on catalyst selection and mechanism (Pd/Cu cycle).
Application Notes and Protocols for the Selective Functionalization of 1-Butyl-2,5-diiodo-1H-imidazole via the Heck Reaction
Introduction: Unlocking the Potential of Substituted Imidazoles in Medicinal Chemistry The imidazole nucleus is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active com...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Potential of Substituted Imidazoles in Medicinal Chemistry
The imidazole nucleus is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4][5] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[3][5] The targeted functionalization of the imidazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its pharmacological profile. Among the powerful tools of modern organic synthesis, the Palladium-catalyzed Heck reaction stands out as a versatile and reliable method for carbon-carbon bond formation, specifically for the arylation and vinylation of olefins.[6][7][8]
This application note provides a detailed protocol and expert guidance for the Heck reaction utilizing 1-butyl-2,5-diiodo-1H-imidazole as a substrate. This diiodo-imidazole derivative offers two reactive sites for sequential or double functionalization, opening avenues for the synthesis of novel, complex, and potentially bioactive molecules. While specific literature on this exact substrate is nascent, the principles outlined herein are grounded in the extensive body of work on Heck reactions with aryl and heteroaryl iodides.[6][9] We will delve into the mechanistic underpinnings, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.
The Heck Reaction: A Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[8][9] The generally accepted mechanism involves several key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the diiodoimidazole, forming a Pd(II) intermediate. Given the two C-I bonds, this can occur sequentially.
Olefin Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. This step, also known as carbopalladation, typically occurs in a syn-fashion.[9][10]
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species.[9][10]
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt, thus completing the catalytic cycle.[9]
The reactivity of aryl halides in the Heck reaction generally follows the trend I > Br > Cl, making iodo-substituted imidazoles excellent substrates for this transformation.[9]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Mono- and Di-Heck Coupling of 1-Butyl-2,5-diiodo-1H-imidazole
This protocol provides a general starting point for the Heck reaction. Optimization may be required depending on the specific alkene used.
Materials:
1-Butyl-2,5-diiodo-1H-imidazole
Alkene (e.g., n-butyl acrylate, styrene)
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)
Inert gas (Argon or Nitrogen)
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
Magnetic stirrer and heating mantle
TLC plates for reaction monitoring
Procedure:
Reaction Setup:
To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
Evacuate and backfill the flask with an inert gas three times.
Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 15 minutes to form the active catalyst. The solution should turn from a pale yellow to a darker color.
Addition of Reagents:
To the catalyst mixture, add 1-butyl-2,5-diiodo-1H-imidazole (1.0 mmol).
For mono-coupling , add the alkene (1.1 mmol, 1.1 equivalents). For di-coupling , add the alkene (2.2 mmol, 2.2 equivalents).
Add the base, triethylamine (1.5 mmol for mono-, 3.0 mmol for di-coupling).
Reaction Execution:
Heat the reaction mixture to 80-100 °C under a continuous flow of inert gas.
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting diiodoimidazole and the appearance of new, less polar spots will indicate product formation.
Work-up and Purification:
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Filter the solution and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the mono- and/or di-substituted imidazole products.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the Heck reaction.
Key Reaction Parameters and Optimization
The success and selectivity of the Heck reaction can be influenced by several factors. The following table provides a starting point for optimization.
Parameter
Recommended Starting Condition
Variations for Optimization
Rationale and Expert Insights
Palladium Source
Pd(OAc)₂
Pd₂(dba)₃, PdCl₂(PPh₃)₂
Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[11]
The choice of ligand influences catalyst stability and reactivity. Bulky, electron-rich phosphines can improve reaction rates.[6]
Base
Et₃N
K₂CO₃, NaOAc, DBU
An organic base like triethylamine is commonly used. Inorganic bases can also be effective and may be preferable in some cases to avoid side reactions.[12]
Solvent
DMF, MeCN
Toluene, Dioxane
Dipolar aprotic solvents like DMF and acetonitrile are standard.[12] The choice of solvent can affect solubility and reaction temperature.
Temperature
80-100 °C
Room temperature to 140 °C
Higher temperatures are often required for less reactive substrates. Microwave irradiation can significantly reduce reaction times.[7]
Alkene Equivalents
1.1 (mono), 2.2 (di)
1.0 - 1.5 (mono), 2.0 - 3.0 (di)
A slight excess of the alkene is typically used to ensure complete consumption of the starting material.
Expert Insights and Troubleshooting
Controlling Mono- vs. Di-substitution: The selective formation of the mono-substituted product can be challenging. Key strategies include:
Using a stoichiometric amount or a slight excess of the alkene (1.0-1.2 equivalents).
Lowering the reaction temperature to favor the reaction at the more reactive iodine position (typically the 2-position in imidazoles).
Careful monitoring of the reaction by TLC and stopping the reaction once the desired mono-substituted product is the major component.
Catalyst Deactivation: The palladium catalyst can deactivate through the formation of palladium black. This can be minimized by:
Ensuring strictly anhydrous and anaerobic conditions.
Using an appropriate ligand-to-palladium ratio (typically 2:1 for monodentate ligands).
The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes stabilize the catalyst and improve yields.[12]
Poor Yields: If the reaction is sluggish or gives low yields, consider the following:
Increase the reaction temperature.
Screen different ligands, as phosphine choice can be critical.
Ensure the purity of all reagents and solvents.
Consider a different palladium precatalyst.
Side Reactions: Potential side reactions include the homocoupling of the alkene and the formation of regioisomers. The choice of ligand and reaction conditions can influence the regioselectivity of the alkene insertion.
Conclusion
The Heck reaction of 1-butyl-2,5-diiodo-1H-imidazole provides a powerful platform for the synthesis of novel, functionalized imidazole derivatives. By carefully selecting the reaction conditions, researchers can achieve both mono- and di-substitution, leading to a diverse range of molecular architectures. This application note serves as a comprehensive guide for scientists and drug development professionals to explore the synthetic utility of this versatile building block, paving the way for the discovery of new therapeutic agents.
References
Heck Reaction—State of the Art - MDPI. (2017, September 11). Retrieved from [Link]
Heck Reaction - Organic Chemistry Portal. Retrieved from [Link]
Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. (2007, January 30). Retrieved from [Link]
The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC. Retrieved from [Link]
Mechanisms of the Mizoroki–Heck Reaction - SciSpace. (2008, December 16). Retrieved from [Link]
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. (2023, July 25). Retrieved from [Link]
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. Retrieved from [Link]
Palladium-catalyzed Heck reaction and tandem cross coupling reactions for heterocycle synthesis - TSpace. Retrieved from [Link]
Heck Reaction - Organic Chemistry Lessons - YouTube. (2021, March 20). Retrieved from [Link]
HECK REACTION: Heterocyclic reactants mechanism - YouTube. (2019, April 30). Retrieved from [Link]
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (2023, January 13). Retrieved from [Link]
Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022, November 22). Retrieved from [Link]
Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis. (2026, January 1). Retrieved from [Link]
Palladium-Catalyzed Cross-Coupling of 2,5-Cyclohexadienyl-Substituted Aryl or Vinylic Iodides and Carbon or Heteroatom Nucleophiles - PubMed. Retrieved from [Link]
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. (2025, September 5). Retrieved from [Link]
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
A New Regioselective Synthesis of 1,2,5-Trisubstituted 1H-Imidazoles and Its Application to the Development of Eprosartan - PubMed. Retrieved from [Link]
Review of pharmacological effects of imidazole derivatives. (2022, April 28). Retrieved from [Link]
Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025, September 7). Retrieved from [Link]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved from [Link]
Synthesis of functionalized imidazoles from 1-Butyl-2,5-diiodo-1H-imidazole
Executive Summary The scaffold 1-Butyl-2,5-diiodo-1H-imidazole represents a high-value "bifurcated" electrophile in medicinal chemistry. Its utility lies in the distinct electronic and steric environments of the C-2 and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The scaffold 1-Butyl-2,5-diiodo-1H-imidazole represents a high-value "bifurcated" electrophile in medicinal chemistry. Its utility lies in the distinct electronic and steric environments of the C-2 and C-5 positions, which allow for orthogonal functionalization .
This guide addresses the challenge of regioselectivity. Unlike symmetrical arenes, this heterocycle possesses a "Regioselective Switch":
Path A (Kinetic/Electronic Control): Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) preferentially occur at the C-5 position .
Path B (Thermodynamic/Coordination Control): Metal-halogen exchange (Grignard/Lithiation) preferentially occurs at the C-2 position .
By mastering this switch, researchers can synthesize complex 1,2,5-trisubstituted imidazole libraries (e.g., for p38 MAP kinase inhibitors or antifungal agents) from a single precursor.
Chemical Logic & Mechanism[1][2]
The Regioselectivity Switch
The divergence in reactivity is dictated by the specific influence of the imidazole nitrogens:
Feature
C-2 Position (The "Head")
C-5 Position (The "Tail")
Electronic State
Electron-deficient (flanked by N-1 and N-3).
More electron-rich (enamine-like character).
Pd-Catalysis
Deactivated. The C-I bond is shorter and stronger due to the electron-withdrawing N atoms. Oxidative addition is slower.
Activated. The C-5 position behaves similarly to an electron-rich alkene, facilitating faster oxidative addition.
Metallation (Li/Mg)
Activated. The N-3 lone pair directs the metal (chelation effect), and the inductive effect makes the C-2 position highly susceptible to exchange.
Deactivated. Lacks the stabilizing adjacent nitrogen lone pair for chelation.
Visualization: The Divergent Pathway
The following diagram illustrates the decision tree for functionalizing the scaffold.
Caption: Regiodivergent functionalization pathways. Path A exploits electronic activation at C-5 for Pd-catalysis. Path B exploits N-3 coordination at C-2 for Magnesiation.
Detailed Experimental Protocols
Protocol A: C-5 Selective Suzuki-Miyaura Coupling
Objective: Introduce an aryl group at C-5 while leaving the C-2 iodine intact for subsequent reactions.
Reagents:
1-Butyl-2,5-diiodo-1H-imidazole (1.0 equiv)
Arylboronic acid (1.1 equiv)
Pd(PPh3)4 (5 mol%)
Na2CO3 (2.0 equiv, 2M aqueous solution)
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)
Procedure:
Setup: In a glovebox or under Argon flow, charge a reaction vial with the diiodoimidazole (1.0 mmol, 376 mg), arylboronic acid (1.1 mmol), and Pd(PPh3)4 (58 mg).
Reaction: Seal the vial and heat to 80°C for 4–6 hours.
Checkpoint: Monitor by TLC.[1][2] The starting material (di-iodo) is less polar than the mono-coupled product. The C-2 iodine is robust; however, prolonged heating (>12h) or excess boronic acid (>1.5 equiv) may lead to trace bis-coupling.
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na2SO4.[1]
Yield Expectation: 75–85% of 5-aryl-2-iodo-1-butylimidazole.
Why this works: The oxidative addition of Pd(0) into the C5–I bond is significantly faster than the C2–I bond due to the electron-rich nature of the C4=C5 double bond compared to the electron-deficient N–C2=N amidine-like system [1].
Objective: Introduce an electrophile (aldehyde, ketone, or iodine-transfer) at C-2 while preserving the C-5 iodine.
Reagents:
1-Butyl-2,5-diiodo-1H-imidazole (1.0 equiv)
-PrMgCl (1.1 equiv, 2M in THF) or -PrMgCl·LiCl (Turbo Grignard)
Electrophile (e.g., Benzaldehyde, 1.2 equiv)
Solvent: Anhydrous THF
Procedure:
Setup: Flame-dry a round-bottom flask and cool under Argon. Add the diiodoimidazole (1.0 mmol) and dissolve in anhydrous THF (5 mL).
Exchange: Cool the solution to -20°C (ice/salt bath). Note: -78°C is unnecessary and may slow the exchange too much; -20°C to 0°C is optimal for imidazoles.
Addition: Dropwise add
-PrMgCl (0.55 mL, 1.1 mmol) over 5 minutes. Stir at -20°C for 30 minutes.
Mechanism:[3][4] The Mg coordinates to N-3, directing the exchange specifically to the C-2 iodine.
Quench: Add the electrophile (e.g., benzaldehyde) dropwise. Allow to warm to RT over 1 hour.
Workup: Quench with sat. NH4Cl. Extract with DCM.
Yield Expectation: 80–90% of 2-functionalized-5-iodo-1-butylimidazole.
Why this works: The C-2 position is the "thermodynamic sink" for the anion. Even if exchange initially occurred at C-5 (rare), the "Halogen Dance" or equilibration would shift the metal to C-2 due to the stabilizing inductive effect of the adjacent nitrogens [2].
Sequential Library Synthesis (The "Walk-Around")
To build a 1,2,5-trisubstituted library, combine the protocols. The order of operations is critical depending on the stability of your functional groups.
Route 1: C-5 First (Standard)
Step 1: Suzuki coupling (Protocol A)
Yields 5-Aryl-2-iodo .
Step 2: The remaining C-2 iodine is now highly reactive toward another Suzuki coupling (using harsher conditions: 100°C, stronger base) or a Grignard exchange.
Route 2: C-2 First (Inverse)
Step 1: Grignard exchange (Protocol B) with an aldehyde
Yields 2-(CH(OH)R)-5-iodo .
Step 2: The remaining C-5 iodine is still active for Pd-catalysis. Perform Suzuki coupling on the secondary alcohol intermediate.
Comparative Data Table
Parameter
Protocol A (Pd-Catalysis)
Protocol B (Mg-Exchange)
Primary Target
C-5
C-2
Selectivity Ratio
> 20:1 (C5:C2)
> 50:1 (C2:C5)
Active Species
Pd(0) Oxidative Addition
Grignard Reagent (-PrMgCl)
Key Variable
Temperature (Requires Heat)
Temperature (Requires Cold)
Limitation
Steric bulk at N-1 can slow C-5 coupling.
Electrophile must be compatible with Grignard.
Troubleshooting & Quality Control
Starting Material Purity
Commercial 1-Butyl-2,5-diiodo-1H-imidazole can degrade (de-iodinate) if exposed to light.
QC Check:
H NMR (CDCl3). Look for the singlet at C-4.
2,5-diiodo:
~7.10 ppm (s, 1H, H-4).
Impurity (2,4,5-triiodo): No aromatic protons.
Impurity (Mono-iodo): Doublets or multiple singlets depending on regioisomer.
Purification: Recrystallization from Hexanes/EtOH is preferred over column chromatography to avoid iodine loss on acidic silica.
Tip: Pre-wash TLC plates with 1% Et3N in Hexanes/EtOAc.
Stain: Iodine stain is effective, but Dragendorff’s reagent is specific for alkaloids/imidazoles (orange spots).
References
Bellina, F., et al. (2006).
Context: Establishes the rule that C-5 is kinetically favored in Pd-coupling for 1-alkyl-2,5-dihaloimidazoles.
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.
Context: The foundational text for using
-PrMgCl·LiCl (Turbo Grignard) for selective exchange in heterocycles.
Iddon, B. (1985). "Metallation of imidazoles and related systems." Heterocycles, 23(2), 417-447.
Context: Classic review explaining the "Directing Group" effect of N-3 on C-2 lithiation/magnesi
Application Note: Strategic Utilization of 1-Butyl-2,5-diiodo-1H-imidazole in Pharmaceutical Synthesis
Executive Summary 1-Butyl-2,5-diiodo-1H-imidazole (CAS: 1211511-69-1) is a high-value heterocyclic building block that serves as a linchpin in the divergent synthesis of multisubstituted imidazole scaffolds. Unlike mono-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Butyl-2,5-diiodo-1H-imidazole (CAS: 1211511-69-1) is a high-value heterocyclic building block that serves as a linchpin in the divergent synthesis of multisubstituted imidazole scaffolds. Unlike mono-halogenated precursors, this diiodo-derivative offers a "programmable" reactivity profile, enabling sequential, regioselective functionalization at the C2 and C5 positions.
This guide details the mechanistic basis for its regioselectivity and provides a validated protocol for synthesizing 1,2,5-trisubstituted imidazoles , a pharmacophore prevalent in p38 MAP kinase inhibitors, antifungal agents, and Angiotensin II receptor antagonists.
Chemical Profile & Reactivity Landscape
The "Switchable" Reactivity Hierarchy
The utility of 1-Butyl-2,5-diiodo-1H-imidazole lies in the electronic differentiation between the two carbon-iodine bonds.
C2 Position (The "Hot" Zone): Flanked by two electronegative nitrogen atoms, the C2-iodine bond is significantly more electron-deficient. It exhibits higher reactivity towards oxidative addition with Palladium(0) species and rapid metal-halogen exchange with organolithiums.
C5 Position (The "Latent" Zone): The C5-iodine bond is less activated, resembling a standard aryl iodide. It remains intact under mild conditions that activate C2, allowing for stepwise functionalization.
Reactivity Map
The following diagram illustrates the divergent pathways accessible from this core scaffold.
Caption: Figure 1. Regioselective reaction pathways for 1-Butyl-2,5-diiodo-1H-imidazole. The C2 position reacts preferentially, allowing isolation of the C5-iodo intermediate.
Application Note: Synthesis of p38 MAP Kinase Inhibitor Analogs
Context: Many kinase inhibitors (e.g., SB 203580 analogs) require specific aryl substituents at the 2 and 5 positions of the imidazole ring. The 1-butyl group often serves to fill hydrophobic pockets or improve solubility (ionic liquid precursors).
Experimental Design Strategy
To maximize yield and purity, we utilize the reactivity difference (
) to install the most sensitive or valuable aryl group at C2 first, followed by C5 functionalization.
Setup: Charge a flame-dried Schlenk flask with the diiodoimidazole, boronic acid, and
under Argon.
Solvation: Add degassed DME and stir for 5 minutes.
Activation: Add the aqueous
solution via syringe.
Reaction: Stir vigorously at room temperature for 4–6 hours. Note: Monitoring by TLC/LCMS is critical. Stop immediately upon consumption of starting material to prevent double-coupling.
Work-up: Dilute with ethyl acetate, wash with brine, dry over
, and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc gradient). The C5-iodo bond remains intact.
Setup: Combine the mono-arylated intermediate, boronic acid, base, and catalyst in a pressure vial.
Reaction: Heat to 90°C for 12–16 hours. The elevated temperature is required to activate the sterically hindered and electronically deactivated C5-iodide.
Work-up: Filter through a Celite pad to remove Palladium residues. Concentrate the filtrate.
Purification: Recrystallization from EtOH or column chromatography.
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step synthetic workflow for sequential functionalization.
Expert Tips & Troubleshooting
Handling Instability: Iodinated imidazoles can be light-sensitive. Store the starting material and the intermediate mono-iodide in amber vials at 4°C.
Controlling Regioselectivity: If you observe "over-coupling" (reaction at both C2 and C5 during Step 1), lower the temperature to 0°C and use a weaker base like
. The C2 position is sufficiently reactive to couple even at lower temperatures.
Metal-Halogen Exchange: If the Suzuki coupling fails at C2 due to steric bulk of the boronic acid, switch to a Negishi coupling. Treat the starting material with
at -20°C to selectively generate the C2-magnesium species, then react with an aryl zinc reagent.
References
Regioselective Synthesis of Trisubstituted Imidazoles
Title: A divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles.[3]
Source: National Institutes of Health (NIH) / PubMed
Introduction: The Imidazole Scaffold and the Strategic Value of 1-Butyl-2,5-diiodo-1H-imidazole
An in-depth guide to the strategic derivatization of 1-butyl-2,5-diiodo-1H-imidazole, a key building block for complex molecular synthesis. This document provides researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the strategic derivatization of 1-butyl-2,5-diiodo-1H-imidazole, a key building block for complex molecular synthesis. This document provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for leveraging this versatile scaffold.
The imidazole ring is a cornerstone heterocyclic system in medicinal chemistry and materials science.[1][2] It is a critical pharmacophore present in a multitude of natural products, top-selling pharmaceuticals, and functional materials.[1][3][4] The biological significance of imidazole derivatives is vast, with applications including anticancer, antifungal, antihypertensive, and kinase-inhibiting agents.[3][4][5] This broad utility stems from the imidazole nucleus's unique electronic properties, its ability to participate in hydrogen bonding, and its capacity to coordinate with metal ions in biological targets.[4]
The development of complex, highly functionalized imidazole-based molecules is paramount for modern drug discovery.[6] In this context, 1-butyl-2,5-diiodo-1H-imidazole emerges as a highly valuable and strategic building block. Its key features include:
Orthogonal Reactive Sites: The two iodine atoms at the C2 and C5 positions exhibit different reactivities, allowing for selective and sequential functionalization.
Versatility in Cross-Coupling: The carbon-iodine bonds are highly susceptible to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and other moieties.[6]
N-Butyl Group: The butyl group at the N1 position enhances solubility in common organic solvents, simplifying handling and reaction setup compared to N-H imidazoles.[7]
This guide provides a comprehensive overview of the primary derivatization strategies for 1-butyl-2,5-diiodo-1H-imidazole, complete with detailed, field-tested protocols and the scientific rationale behind key experimental choices.
Core Derivatization Strategies
The functionalization of 1-butyl-2,5-diiodo-1H-imidazole primarily revolves around two powerful methodologies: Palladium-Catalyzed Cross-Coupling and Halogen-Metal Exchange. These techniques can be used to achieve mono- or di-substitution, with the potential for creating both symmetrical and unsymmetrical derivatives.
Caption: Key derivatization pathways for 1-butyl-2,5-diiodo-1H-imidazole.
Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) bonds.[8] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[9][10] For dihaloazoles, selective mono-arylation can be achieved by carefully controlling stoichiometry and catalyst systems.[11]
Principle: A palladium(0) catalyst facilitates the coupling of an organoboron species with an organohalide. The catalytic cycle involves oxidative addition of the Pd(0) to the C-I bond, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8] Base is required to activate the boronic acid for transmetalation.[9]
K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate)
Base (to activate boronic acid)
Dioxane/Water (e.g., 4:1 v/v)
Solvent System
Anhydrous Na₂SO₄ or MgSO₄
Drying Agent
Silica Gel
Stationary Phase for Chromatography
Schlenk flask or equivalent
Inert atmosphere reaction vessel
Step-by-Step Methodology:
Reaction Setup: To a flame-dried Schlenk flask, add 1-butyl-2,5-diiodo-1H-imidazole (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (2.5 equiv.).
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 - 0.05 equiv.).
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The solvent should be deoxygenated by bubbling with inert gas for 20-30 minutes prior to use.
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of the mono-arylated product.
Work-up: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the mono-arylated product.
Expert Insights:
Why Pd(PPh₃)₄? This is a robust, commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings. For more challenging couplings or to achieve different selectivity, other catalyst/ligand systems like Pd(OAc)₂ with SPhos or XPhos may be explored.[11]
Choice of Base: Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity, but potassium carbonate is a more economical choice for general applications.
Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equiv.) favors the formation of the mono-coupled product. A large excess (>2.5 equiv.) and higher temperatures will drive the reaction towards di-substitution.
Protocol 2: Symmetrical Di-alkynylation via Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[12][13] It is exceptionally useful for creating conjugated enynes and arylalkynes.[13] The reaction is co-catalyzed by palladium and copper(I) salts.[12]
Principle: The reaction involves two interconnected catalytic cycles.[13] The palladium cycle is similar to the Suzuki coupling. In parallel, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species for transmetalation to the palladium center.[14] An amine base is used both to deprotonate the alkyne and as a solvent.[15]
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Step-by-Step Methodology:
Reaction Setup: To a Schlenk flask, add 1-butyl-2,5-diiodo-1H-imidazole (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and Copper(I) Iodide (CuI) (0.04-0.10 equiv.).
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
Solvent/Base Addition: Add anhydrous, degassed solvents such as a 2:1 mixture of THF and triethylamine (Et₃N). Stir for 15 minutes at room temperature.
Alkyne Addition: Add the terminal alkyne (2.2-2.5 equiv.) dropwise via syringe.
Reaction: Heat the mixture to 60-80 °C. To drive the reaction to completion for di-substitution, higher temperatures may be necessary.[14] Monitor the reaction by TLC or LC-MS for the disappearance of starting material and the mono-substituted intermediate.
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Expert Insights:
Copper Co-catalyst: The CuI is crucial for allowing the reaction to proceed under milder conditions.[16] However, copper-free Sonogashira protocols exist, which can be advantageous for substrates sensitive to copper.[12]
Sequential, Unsymmetrical Di-alkynylation: It is possible to create unsymmetrical products by performing the first coupling at a lower temperature with ~1.1 equivalents of the first alkyne.[14] Once the mono-substituted product is formed, the second alkyne is added, and the temperature is increased to facilitate the second coupling.[14]
Protocol 3: Derivatization via Halogen-Metal Exchange
Halogen-metal exchange is a powerful technique for converting an aryl halide into a potent organometallic nucleophile.[17] This is particularly useful for introducing functional groups that are not accessible via cross-coupling reactions. The reaction is typically very fast and performed at low temperatures.[17][18]
Principle: An organolithium or Grignard reagent exchanges its metal with a halogen atom on the substrate. The rate of exchange typically follows the trend I > Br > Cl.[17] This is driven by the formation of a more stable carbanion. The resulting lithiated or magnesiated imidazole can then be quenched with a variety of electrophiles.
n-Butyllithium (n-BuLi) or Isopropylmagnesium Chloride (iPrMgCl)
Exchange Reagent
Electrophile (e.g., DMF, CO₂, Alkyl halide)
Reagent to quench the organometallic intermediate
Anhydrous Tetrahydrofuran (THF)
Solvent
Anhydrous Na₂SO₄ or MgSO₄
Drying Agent
Silica Gel
Stationary Phase for Chromatography
Schlenk line and dry glassware
For maintaining anhydrous and inert conditions
Step-by-Step Methodology:
Reaction Setup: Assemble a flame-dried, three-neck flask equipped with a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.
Substrate Addition: Dissolve the starting iodo-imidazole (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
Exchange Reaction: Add n-BuLi (1.1 equiv., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 30-60 minutes. The exchange is often very rapid.[18]
Electrophilic Quench: Add the desired electrophile (1.2-1.5 equiv.) to the solution at -78 °C. For example, add dry DMF to install a formyl group, or bubble dry CO₂ gas through the solution to form a carboxylic acid.
Warming and Quenching: After stirring for 1-2 hours at low temperature, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
Work-up and Purification: Perform a standard aqueous work-up as described in the previous protocols. Purify the crude product via column chromatography or recrystallization.
Expert Insights:
Safety: Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under a strictly inert and anhydrous atmosphere.
Reagent Choice: Grignard reagents like iPrMgCl·LiCl are often used as they can offer better functional group tolerance and chemoselectivity compared to organolithiums.[19]
Regioselectivity: In the diiodo-imidazole starting material, the C2-iodine is generally more sterically hindered and electronically different from the C5-iodine. This can lead to preferential exchange at one position, although mixtures are common. For selective functionalization, it is best to start with a mono-substituted iodo-imidazole.
Purification and Characterization of Organometallic Products
The purification of organometallic compounds and their reaction products requires careful consideration.[20]
Chromatography: Flash column chromatography on silica gel is the most common method. For sensitive compounds, deactivating the silica gel with triethylamine may be necessary. Automated flash chromatography systems can greatly aid in purification.[21]
Recrystallization: This is an excellent method for obtaining highly pure crystalline solids, especially if impurities have different solubility profiles.[22]
Distillation: For thermally stable, volatile liquid products, distillation can be an effective purification technique.[20][23]
Characterization: Purity and structure should be confirmed by a combination of techniques, including ¹H and ¹³C NMR spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
References
Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole.
Krasutsky, A., & Kiprof, P. (2015). Organometallic compound purification. U.S. Patent No. 9,085,594 B2. Washington, DC: U.S.
Teledyne Labs. (n.d.). Purification of Organometallic Ligands with the CombiFlash EZ Prep.
Various Authors. (2020). How to Purify Organometallic Complexes?
European Patent Office. (2006).
Life Chemicals. (2023, July 31). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies.
Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds.
Smolecule. (n.d.). Comprehensive Application Notes and Protocols for N-Functionalized Imidazole Synthesis via Sodium Imidazole.
Patel, A. K., et al. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus.
da Silva, G. M., et al. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
Google Patents. (n.d.). Process for exchanging functional groups by halogen-metal exchange reaction. U.S.
Taylor & Francis Online. (2026, January 1).
ResearchGate. (n.d.).
Barl, N. M., Werner, V., & Säma, C. (2014). The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. Heterocycles, 88(2), 827.
Wikipedia. (n.d.). Metal–halogen exchange.
University of Bristol. (n.d.). (Hetero)
Smolecule. (n.d.).
Chemistry LibreTexts. (2023, June 30). Stille Coupling.
Benchchem. (n.d.). A Comparative Analysis of 2,5-dibutyl-1H-imidazole and Commercially Available Imidazoles.
Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of the 2,5-dibutyl-1H-imidazole Ring.
Sharma, A., et al. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Chemical Biology.
ResearchGate. (2025, August 6). Synthesis and Synthetic Applications of 1Aryl2-alkyl-4,5-dihydro-1H-imidazoles.
The Royal Society of Chemistry. (2006). Selective Functionalization of Imidazoles via an Iodine-Copper Exchange Reaction.
Wikipedia. (n.d.). Sonogashira coupling.
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
ResearchGate. (2025, August 6).
Chem V. (2016, August 10). Sonogashira Coupling Reaction [Video]. YouTube.
Hangirgekar, S. P., et al. (2014). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Der Pharma Chemica, 6(6), 164-168.
AiFChem. (n.d.).
Bellina, F., et al. (2010, March 5). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1544-56.
Preeti, et al. (2025, September 7). Green Synthesis of 2-(Substituted Phenyl)
BLDpharm. (n.d.). 2,5-Di-tert-butyl-1H-imidazole.
Corpet, M., & Gosmini, C. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
National Center for Biotechnology Information. (n.d.).
CAS Common Chemistry. (n.d.). 1-Butyl-2-methyl-1H-imidazole.
Martins, M. A. P., et al. (2025, September 5).
ResearchGate. (2025, August 6). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition.
Cheméo. (n.d.). Chemical Properties of 1-Butylimidazole (CAS 4316-42-1).
Royal Society of Chemistry. (2024, January 4).
National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
Technical Support Center: Optimizing Reaction Conditions for 1-Butyl-2,5-diiodo-1H-imidazole Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-Butyl-2,5-diiodo-1...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-Butyl-2,5-diiodo-1H-imidazole. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions to enhance reaction efficiency and product purity.
Problem: Low to No Product Formation
Possible Causes & Solutions
Potential Cause
Scientific Rationale & Recommended Action
Incomplete Iodination
The electrophilic substitution of iodine on the imidazole ring requires an active iodinating species. Ensure your iodine (I₂) is fully dissolved, which can be facilitated by the addition of a co-solvent like sodium or potassium iodide (NaI or KI) to form the more soluble triiodide ion (I₃⁻).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material, 1-butyl-1H-imidazole.
Suboptimal Reaction Temperature
The iodination of imidazoles can be exothermic. It is often recommended to maintain a low temperature (e.g., 0 °C) during the addition of the iodinating agent to prevent unwanted side reactions and potential degradation of the product.[1]
Poor Quality Reagents
The purity of starting materials is paramount. 1-Butylimidazole can be hygroscopic and absorb atmospheric moisture, which can interfere with the reaction. Ensure all reagents, including solvents, are of high purity and appropriately dried before use.
Incorrect Stoichiometry
To achieve di-iodination at the 2 and 5 positions, a sufficient excess of the iodinating agent is required. A molar ratio of at least 2:1 (Iodine:1-Butylimidazole) is a good starting point, though empirical optimization may be necessary.
Problem: Formation of Mono-iodinated and/or Over-iodinated Byproducts
Possible Causes & Solutions
Potential Cause
Scientific Rationale & Recommended Action
Insufficient Iodinating Agent
If the primary byproduct is a mono-iodinated species, it is a clear indication that the amount of the iodinating agent was insufficient for complete di-substitution. Increase the molar equivalents of iodine.
Reaction Time Too Short
The second iodination at either the 2 or 5 position may be slower than the first. Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction by TLC until the mono-iodinated intermediate is no longer observed.
Non-optimal pH
The rate of iodination is pH-dependent. The reaction is typically carried out in an alkaline solution to facilitate the deprotonation of the imidazole ring, making it more nucleophilic and susceptible to electrophilic attack.[1] Optimize the pH to favor the desired di-substitution.
Problem: Difficulties in Product Purification
Possible Causes & Solutions
Potential Cause
Scientific Rationale & Recommended Action
Product is a Dark Oil or Discolored Solid
This often indicates the presence of residual iodine or other colored impurities.[2] A wash with a dilute solution of a reducing agent, such as sodium thiosulfate, during the work-up can help to remove excess iodine.
Co-elution of Impurities during Column Chromatography
Due to the polar nature of the imidazole ring, a polar mobile phase is often required for column chromatography.[2] If byproducts are of similar polarity to the desired product, achieving good separation can be challenging. Experiment with different solvent systems, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to improve resolution.[2]
Low Yield After Recrystallization
The product may have some solubility in the recrystallization solvent, leading to losses in the mother liquor.[2] To maximize crystal formation, cool the recrystallization mixture in an ice bath for an extended period.[2] Additionally, use the minimum amount of hot solvent necessary to dissolve the crude product.[2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 1-Butyl-2,5-diiodo-1H-imidazole.
Q1: What is the general reaction mechanism for the di-iodination of 1-butyl-1H-imidazole?
A1: The synthesis of 1-Butyl-2,5-diiodo-1H-imidazole proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring, being electron-rich, acts as a nucleophile and attacks the electrophilic iodine species. The reaction typically occurs in two successive steps, with the first iodination occurring at either the 2 or 5 position, followed by a second iodination at the remaining vacant position. The presence of a base is often necessary to deprotonate the imidazole, increasing its nucleophilicity.
Caption: General workflow for the synthesis of 1-Butyl-2,5-diiodo-1H-imidazole.
Q2: What is the role of sodium iodide (NaI) or potassium iodide (KI) in the reaction?
A2: Iodine (I₂) has limited solubility in water. Sodium iodide or potassium iodide is added to the reaction mixture to act as a co-solvent.[1] It reacts with iodine to form the triiodide ion (I₃⁻), which is much more soluble in aqueous solutions. This ensures a sufficient concentration of the iodinating agent is available for the reaction to proceed efficiently.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material (1-butyl-1H-imidazole), you can visualize the consumption of the starting material and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to develop the TLC plate.
Q4: What are some common work-up procedures for this reaction?
A4: A typical work-up procedure involves quenching the reaction with a reducing agent like sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
Caption: A typical work-up procedure for the synthesis.
Q5: How should the final product be stored?
A5: Iodinated compounds can be sensitive to light and may decompose over time. It is advisable to store the purified 1-Butyl-2,5-diiodo-1H-imidazole in a well-sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration is recommended.
Experimental Protocols
General Procedure for the Synthesis of 1-Butyl-2,5-diiodo-1H-imidazole
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
1-Butyl-1H-imidazole
Iodine (I₂)
Potassium Iodide (KI) or Sodium Iodide (NaI)
Sodium Hydroxide (NaOH)
Sodium Thiosulfate (Na₂S₂O₃)
Ethyl Acetate
Hexanes
Anhydrous Sodium Sulfate (Na₂SO₄)
Deionized Water
Procedure:
Preparation of the Iodinating Solution: In a flask, dissolve potassium iodide (or sodium iodide) in deionized water. To this solution, add iodine portion-wise with stirring until it is completely dissolved.
Reaction Setup: In a separate reaction vessel equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve 1-butyl-1H-imidazole in an aqueous solution of sodium hydroxide.
Iodination: Slowly add the prepared iodinating solution dropwise to the cooled solution of 1-butyl-1H-imidazole with vigorous stirring. Maintain the temperature at 0 °C during the addition.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC.
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color of iodine disappears.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers.
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
References
ResearchGate. Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. Available from: [Link]
The Royal Society of Chemistry. Selective Functionalization of Imidazoles via an Iodine-Copper Exchange Reaction. Available from: [Link]
ResearchGate. Radiopharmaceutical chemistry: Iodination techniques. Available from: [Link]
Google Patents. CN115626896A - Method for synthesizing imidazole compound.
An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole AT. Available from: [Link]
Organic Chemistry Portal. Alcohol to Iodide - Common Conditions. Available from: [Link]
Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Available from: [Link]
European Journal of Medicinal Chemistry. Synthesis of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents. Available from: [Link]
ResearchGate. Optimization of reaction conditions for the synthesis of 2,4,5‐triphenyl‐1H‐imidazole (3a)a. Available from: [Link]
Google Patents. CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
Letters in Applied NanoBioScience. Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Available from: [Link]
MDPI. Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]. Available from: [Link]
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
Monmouth College. Synthesis of the Novel Compound 1-tert-Butyl-3- Propylimidazolium Iodide. Available from: [Link]
ResearchGate. Butylation of 1-imidazole and methylation of 1-butylimidazole using packed bed reactors (PBRs). Available from: [Link]
ResearchGate. Can anyone suggest how to remove imidazole from the purified protein samples? Available from: [Link]
Technical Support Center: Purification of 1-Butyl-2,5-diiodo-1H-imidazole
This technical guide addresses the purification of 1-Butyl-2,5-diiodo-1H-imidazole , a specialized halogenated heterocycle often used as a precursor for functionalized ionic liquids, cross-coupling substrates, or energet...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the purification of 1-Butyl-2,5-diiodo-1H-imidazole , a specialized halogenated heterocycle often used as a precursor for functionalized ionic liquids, cross-coupling substrates, or energetic materials.[1]
[1]
Executive Summary
Compound: 1-Butyl-2,5-diiodo-1H-imidazole
Target Purity: >98% (HPLC/NMR)
Physical State: Typically a viscous yellow oil or low-melting solid (dependent on purity).[1][2]
Primary Challenge: Separating the 2,5-diiodo regioisomer from the thermodynamically favored 2,4,5-triiodoimidazole (over-iodination) and 1-butyl-2-iodoimidazole (under-iodination).[1]
Module 1: Diagnostic & Initial Assessment
Before starting purification, assess the crude reaction mixture to determine the dominant impurity profile.
Q: My crude mixture is dark purple/black. Is my product decomposed?
A: Not necessarily. The dark color is almost certainly due to free molecular iodine (
Loading: 1:50 to 1:100 (ratio of crude mass to silica mass).[1] Iodinated compounds are heavy; do not overload.
Mobile Phase Gradient:
Start: 100% Hexanes (or Pentane).
Ramp: 0%
10% EtOAc over 5 column volumes (CV).
Elution: The target typically elutes between 5-15% EtOAc.
Troubleshooting the Column
Issue
Diagnosis
Solution
Broad/Streaking Bands
Residual acid or decomposition on silica.
Add 1% Triethylamine to the mobile phase to neutralize silica acidity.
Co-elution with Tri-iodo
Gradient is too steep.
Switch to Toluene:Hexane (1:1) as the mobile phase. The interactions with toluene often separate halo-imidazoles better than EtOAc.
Product turns pink on column
Light-induced homolysis of C-I bond.
Wrap the column in aluminum foil . Iodides are photosensitive.
Module 4: Workflow Visualization
The following diagram illustrates the decision logic for purifying the reaction mixture based on the synthesis route used.
Figure 1: Purification Decision Tree. Note that the butyl chain increases lipophilicity and disrupts crystal packing, making the "Oil" pathway more probable.
Module 5: Advanced Troubleshooting (FAQs)
Q: I used n-BuLi to lithiate 1-butyl-2-iodoimidazole, but I recovered starting material. Why?
A: The C5 proton on an imidazole ring is significantly less acidic (
) than the C2 proton.
Mechanism: If you are synthesizing the 2,5-diiodo compound by lithiating 1-butyl-2-iodoimidazole, you must use a stronger base or directing group logic.[1] However, a "Halogen Dance" is a major risk here. The C2 iodine can migrate to C5 during lithiation, leading to thermodynamic mixtures.
Fix: Ensure you use LDA (Lithium Diisopropylamide) at -78°C rather than n-BuLi to favor kinetic deprotonation at C5 over iodine-lithium exchange at C2.[1]
Q: Can I distill this compound?
A:Proceed with extreme caution.
Poly-iodinated heterocycles are thermally unstable. While 1-butylimidazole can be distilled, the diiodo derivative has a high molecular weight and weak C-I bonds.
Risk: Explosion or rapid decomposition evolving purple iodine vapor.
Recommendation: Use Kugelrohr distillation under high vacuum (<0.1 mmHg) only if absolutely necessary.[1] Column chromatography is safer.
Q: How do I store the purified compound?
A:
Container: Amber glass vial (UV protection).
Atmosphere: Argon or Nitrogen flush (prevents oxidation).[1]
Stabilizer: Add a strip of Copper wire (activated) inside the vial if storing for months; it scavenges free iodine radicals.
Temp: -20°C.
References
Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole reactivity and halogenation patterns).
Iddon, B., & Ngochindo, R. I. (1994).[1] Heterocycles, 38(11), 2487.[1] "Metallation and metal-halogen exchange reactions of imidazoles." (Details the lithiation logic and halogen dance risks).
Bellina, F., et al. (2002).[1] Tetrahedron, 58(22), 4557-4565.[1] "Selective synthesis of 1-methyl-2,5-diiodoimidazole." (Provides the closest analog protocol for the 2,5-substitution pattern).
BenchChem Technical Repository. (2025). Solubility Profile of 4-iodo-1H-imidazole. (General solubility and workup data for iodo-imidazoles).[1]
Study Rocket. (2023). Iodine-Sodium Thiosulfate Titrations. (Basis for the iodine quench protocol).[1]
Technical Support Center: Synthesis of 1-Butyl-2,5-diiodo-1H-imidazole
Introduction: Navigating the Regiochemical Challenges of Imidazole Iodination The synthesis of 1-Butyl-2,5-diiodo-1H-imidazole presents a significant regiochemical challenge that is often underestimated. While the N-buty...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Regiochemical Challenges of Imidazole Iodination
The synthesis of 1-Butyl-2,5-diiodo-1H-imidazole presents a significant regiochemical challenge that is often underestimated. While the N-butylation of imidazole is relatively straightforward, the subsequent di-iodination step is complicated by the inherent electronic properties of the imidazole ring. Standard electrophilic iodination of 1-butylimidazole preferentially yields the 4,5-diiodo isomer due to electronic activation at these positions. Achieving the 2,5-diiodo substitution pattern requires a strategic, multi-step approach, typically involving directed metallation to control the site of initial iodination.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. We will dissect common side reactions, explain the underlying chemical principles, and offer field-proven protocols to successfully synthesize the target compound.
Core Synthesis and Side Reaction Overview
The synthesis of 1-Butyl-2,5-diiodo-1H-imidazole is conceptually a two-stage process. However, controlling the regiochemistry of the second stage is the primary obstacle.
Caption: Overall workflow for the synthesis of 1-Butyl-2,5-diiodo-1H-imidazole, highlighting key side products.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Part 1: N-Butylation of Imidazole
Question 1: My N-butylation reaction is incomplete, and the yield of 1-butylimidazole is low. What are the likely causes?
Answer:
Low yields in the N-alkylation of imidazole are typically traced back to three factors: the choice of base, the solvent, and reaction conditions.
Base Inefficiency: The pKa of imidazole is approximately 14.5, requiring a sufficiently strong base for deprotonation.[1] Sodium hydride (NaH) is highly effective as it irreversibly deprotonates imidazole to form the imidazolide anion, driving the reaction forward. Weaker bases like potassium carbonate (K₂CO₃) can result in an equilibrium that does not fully favor the deprotonated species, leading to lower conversion.
Solvent Issues: The solvent must be aprotic and able to dissolve the imidazolide salt. Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are standard choices.[2] Using protic solvents (e.g., ethanol) will lead to protonolysis of the base and the imidazolide anion, quenching the reaction. Ensure your solvent is truly anhydrous, as water will rapidly consume the base.
Reaction Temperature: While the reaction proceeds at room temperature after deprotonation, gentle heating (e.g., 40-50 °C) can sometimes increase the rate and drive the reaction to completion, especially with less reactive alkyl halides.
Question 2: I've isolated my 1-butylimidazole, but I see a highly polar byproduct on my TLC plate that doesn't move from the baseline. What is it?
Answer:
This is a classic sign of quaternization . The desired product, 1-butylimidazole, can act as a nucleophile and react with a second molecule of 1-bromobutane. This forms a 1,3-dibutylimidazolium bromide salt. These ionic liquids are highly polar and will not elute with typical solvent systems (e.g., hexane/ethyl acetate) on silica gel.[3]
Mitigation Strategies:
Stoichiometry Control: Avoid using a large excess of the alkylating agent. Use a molar ratio of 1.0 to 1.1 equivalents of 1-bromobutane relative to imidazole.
Order of Addition: Add the 1-bromobutane slowly to the solution of the pre-formed imidazolide anion. This ensures the alkylating agent preferentially reacts with the more nucleophilic imidazolide rather than the neutral 1-butylimidazole product.
Part 2: Di-iodination of 1-Butylimidazole
Question 3: My main product is 1-Butyl-4,5-diiodo-1H-imidazole, not the desired 2,5-isomer. Why did this happen?
Answer:
This is the most common and predictable outcome of direct electrophilic iodination. The N-butyl group is a weak electron-donating group, which activates the C4 and C5 positions of the imidazole ring towards electrophilic attack. The C2 position is electronically less favored for substitution. Without a directing group or a specific synthetic strategy, you will almost exclusively form the 4,5-diiodo isomer.[4][5]
Question 4: How can I force the iodination to occur at the C2 and C5 positions?
Answer:
To achieve the 2,5-diiodo regiochemistry, a multi-step, directed approach is necessary. The most reliable method involves deprotonation of the most acidic proton (at the C2 position) followed by quenching with an iodine source.
Caption: Strategic workflow for achieving 2,5-diiodo substitution.
The C2 proton of an N-substituted imidazole is the most acidic due to the inductive effect of the adjacent nitrogen atoms. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) will selectively deprotonate this position. Quenching this lithiated intermediate with an electrophilic iodine source (like I₂) installs the first iodine atom at the C2 position. Subsequent electrophilic iodination will then occur at the next most activated position, C5, to yield the desired product.
Question 5: I'm observing a complex mixture of mono-iodinated, di-iodinated, and tri-iodinated products. How can I improve the selectivity for di-iodination?
Answer:
This indicates poor control over the reaction stoichiometry and conditions, leading to over-iodination.[5]
Problem
Possible Cause
Recommended Solution
Over-iodination
Excess iodinating agent used.
Carefully control the stoichiometry. Use no more than 2.0-2.1 equivalents of the iodinating agent for the entire process.
Reaction temperature is too high, increasing reactivity.
Conduct iodination steps at controlled low temperatures (e.g., 0 °C or below) to moderate the reaction rate.[5]
Rapid addition of the iodinating agent.
Add the iodinating agent slowly or portion-wise to maintain a low instantaneous concentration, preventing the di-iodinated product from reacting further.
Table 1: Troubleshooting Over-iodination
Question 6: The final purified product is unstable and darkens over time. What measures can I take?
Answer:
C-I bonds, particularly on electron-rich heterocyclic rings, can be labile and sensitive to light, heat, and trace acids.
Light Sensitivity: Iodinated compounds are often photosensitive. Store the final product in an amber vial or a flask wrapped in aluminum foil.
Purification: Ensure all acidic residue is removed during workup. A final wash of the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can be beneficial. Use purified, neutral silica gel for chromatography.
Storage: For long-term storage, keep the compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended).
Recommended Experimental Protocols
Protocol 1: Synthesis of 1-Butyl-1H-imidazole
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol, 1.1 eq.). Wash the NaH with anhydrous hexane (3 x 20 mL) to remove the mineral oil.
Solvent Addition: Add 150 mL of anhydrous DMF via cannula. Cool the suspension to 0 °C in an ice bath.
Imidazole Addition: Dissolve imidazole (6.81 g, 100 mmol, 1.0 eq.) in 50 mL of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
Alkylation: Cool the mixture back to 0 °C. Add 1-bromobutane (11.9 mL, 110 mmol, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
Work-up: Cautiously quench the reaction by the slow addition of 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-butylimidazole as a colorless oil.[2]
Protocol 2: Synthesis of 1-Butyl-2,5-diiodo-1H-imidazole
This protocol must be performed under strict anhydrous and inert conditions.
C2-Lithiation: Dissolve 1-butyl-2-iodo-1H-imidazole (12.4 g, 100 mmol, 1.0 eq.) in 200 mL of anhydrous THF in a flame-dried, argon-purged flask. Cool the solution to -78 °C (acetone/dry ice bath).
Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 44 mL, 110 mmol, 1.1 eq.) dropwise via syringe over 30 minutes, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
C2-Iodination: Dissolve iodine (I₂, 27.9 g, 110 mmol, 1.1 eq.) in 100 mL of anhydrous THF. Add this solution dropwise to the lithiated intermediate at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then warm slowly to room temperature.
Work-up (Part 1): Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears. Extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield crude 1-butyl-2-iodo-1H-imidazole. This intermediate should be used directly in the next step.
C5-Iodination: Dissolve the crude 1-butyl-2-iodo-1H-imidazole in 200 mL of acetonitrile. Add N-Iodosuccinimide (NIS, 24.7 g, 110 mmol, 1.1 eq.). Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
Work-up (Part 2): Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash successively with 10% aqueous Na₂S₂O₃ solution, water, and brine.
Final Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-Butyl-2,5-diiodo-1H-imidazole.
References
Benchchem. (2025).
López-Pestaña, J. M., Ávila-Rey, M. J., & Martín-Aranda, R. M. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. Royal Society of Chemistry.
Smolecule. (n.d.).
Benchchem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole. Benchchem.com.
Benchchem. (2025). Technical Support Center: Optimizing the Synthesis of 4-iodo-1H-imidazole. Benchchem.com.
CAS Common Chemistry. (n.d.). Butylimidazole. Commonchemistry.cas.org. [Link]
Gonsior, N., et al. (n.d.). Synthesis of mesomeric betaine compounds with imidazolium-enolate structure.
Benchchem. (2025).
Mondal, S., et al. (2020). Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. ACS Omega. [Link]
Improving yield of 1-Butyl-2,5-diiodo-1H-imidazole synthesis
Welcome to the Technical Support & Troubleshooting Center for advanced heterocyclic synthesis. This guide is specifically engineered for research scientists and process chemists looking to optimize the yield and regiosel...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting Center for advanced heterocyclic synthesis. This guide is specifically engineered for research scientists and process chemists looking to optimize the yield and regioselectivity of 1-Butyl-2,5-diiodo-1H-imidazole .
Synthesizing asymmetrically substituted diiodoimidazoles is notoriously challenging due to competing halogen-metal exchange rates and the amphoteric nature of the imidazole core. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind reagent selection, thermodynamic control, and self-validating experimental techniques.
Part 1: Synthetic Workflow & Mechanistic Pathway
To achieve the 2,5-diiodo substitution pattern, the most reliable and high-yielding route is the exhaustive iodination of imidazole, followed by N-alkylation, and finally, a highly controlled regioselective deiodination using a Grignard reagent.
Figure 1: Synthetic workflow and regioselective deiodination pathway.
Part 2: Quantitative Reaction Metrics
The following table summarizes the optimized stoichiometric ratios and expected yields for the two critical steps of this workflow.
Reaction Step
Reagent
Equivalents
Temp (°C)
Time (h)
Expected Yield
1. N-Alkylation
2,4,5-Triiodo-1H-imidazole
1.00
25
12.0
N/A
1-Bromobutane
1.20
25
12.0
N/A
Potassium Carbonate ()
1.50
25
12.0
85 - 92%
2. Deiodination
1-Butyl-2,4,5-triiodo-1H-imidazole
1.00
-20
0.5
N/A
Isopropylmagnesium chloride (i-PrMgCl)
1.05
-20
0.5
78 - 84%
Part 3: Optimized Step-by-Step Protocol
A protocol is only as good as its reproducibility. The following steps form a self-validating system where intermediate success can be visually and analytically confirmed.
Step 1: N-Alkylation to 1-Butyl-2,4,5-triiodo-1H-imidazole
Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2,4,5-triiodo-1H-imidazole (1.0 equiv) and anhydrous DMF (to achieve a 0.2 M solution).
Deprotonation: Add finely powdered, anhydrous
(1.5 equiv). Stir the suspension at ambient temperature for 15 minutes. Self-validation: The mixture will turn slightly yellow as the imidazolide anion forms.
Alkylation: Add 1-bromobutane (1.2 equiv) dropwise via syringe. Stir vigorously for 12 hours at 25 °C[1].
Workup: Pour the reaction mixture into crushed ice. The highly hydrophobic triiodinated product will precipitate. Filter the solid, wash with cold water, and dissolve in EtOAc. Wash the organic layer with brine, dry over
, and concentrate in vacuo.
Step 2: Regioselective Deiodination to 1-Butyl-2,5-diiodo-1H-imidazole
Preparation: Dissolve the crude 1-butyl-2,4,5-triiodo-1H-imidazole (1.0 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere.
Cryogenic Cooling: Cool the reaction vessel to exactly -20 °C using a dry ice/ethylene glycol bath. Do not use liquid nitrogen or drop the temperature to -78 °C, as this halts the Grignard exchange kinetics.
Halogen-Metal Exchange: Add i-PrMgCl (2.0 M in THF, 1.05 equiv) dropwise over 15 minutes. Stir for exactly 30 minutes at -20 °C.
Quenching: Cautiously quench the reaction at -20 °C by the slow addition of saturated aqueous
[2].
Isolation: Extract the aqueous layer with DCM (3x). Dry the combined organics over
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 2,5-diiodo target.
Part 4: Troubleshooting & FAQs
Q1: My N-alkylation yield is low, and I am seeing degradation products. Should I switch to a stronger base like NaH?
No. Switching to Sodium Hydride (NaH) is a common pitfall. 2,4,5-Triiodoimidazole is heavily electron-withdrawn by the three iodine atoms, making the N-H proton highly acidic (pKa ~ 7.1). Consequently, a mild base like
is more than sufficient for complete deprotonation [1]. Using a harsh base like NaH in DMF can lead to premature iodine elimination or ring-opening side reactions. If your yield is low, the issue is likely residual water in your DMF or . Ensure your is oven-dried and your DMF is strictly anhydrous.
Q2: I am trying to perform the deiodination, but I keep isolating the 4,5-diiodo isomer instead of the 2,5-diiodo isomer. What went wrong?
You used the wrong organometallic reagent. The regioselectivity of halogen-metal exchange in polyhalogenated imidazoles is entirely dictated by your choice of metal [3].
Lithium-Halogen Exchange (n-BuLi): If you use n-BuLi, the exchange occurs almost exclusively at the C-2 position . The C-2 iodine is flanked by two electronegative nitrogen atoms, making it the most electropositive and kinetically favored site for lithiation. Quenching this intermediate yields the undesired 1-butyl-4,5-diiodo-1H-imidazole.
Magnesium-Halogen Exchange (i-PrMgCl or EtMgBr): To get the 2,5-diiodo isomer, you must selectively exchange the C-4 iodine . Grignard reagents achieve this because the magnesium atom coordinates with the lone pair of the adjacent N-3 nitrogen, directing the exchange to the C-4 position [4]. Furthermore, exchanging the C-4 iodine relieves the severe steric strain between the adjacent C-4 and C-5 iodines. Solution: Switch your reagent to i-PrMgCl and maintain the temperature at -20 °C.
Q3: I am using i-PrMgCl, but I am getting a mixture of the target product and a mono-iodo byproduct. How do I prevent over-deiodination?
This is a stoichiometric and thermodynamic control issue. The C-4 iodine exchanges rapidly, but if excess Grignard reagent is present, the C-5 iodine will subsequently undergo exchange.
Titrate your Grignard: Commercially available i-PrMgCl degrades over time. If you assume a 2.0 M concentration but it is actually 1.5 M, you might overcompensate by adding too much volume, introducing excess base. Always titrate your Grignard reagent (e.g., using iodine/LiCl or salicylaldehyde phenylhydrazone) before use.
Strict 1.05 Equivalents: Never exceed 1.05 equivalents of i-PrMgCl.
Temperature Control: The reaction must be quenched at -20 °C. Allowing the reaction to warm to room temperature before quenching will cause the Grignard intermediate to undergo thermodynamic equilibration, leading to a scrambled mixture of isomers and over-deiodinated products.
References
ALKYLATION OF 2,4,5-TRIIODOIMIDAZOLE MOLECULES
Middle Tennessee State University (JEWLScholar)[Link]
Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents
The Journal of Organic Chemistry - ACS Publications[Link]
Troubleshooting
Technical Support Center: Analytical Methods for 1-Butyl-2,5-diiodo-1H-imidazole
Status: Operational | Tier: Advanced Chemical Analytics Audience: Process Chemists, Analytical Scientists, Drug Development Leads Executive Summary & Compound Profile 1-Butyl-2,5-diiodo-1H-imidazole is a specialized halo...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational | Tier: Advanced Chemical Analytics
Audience: Process Chemists, Analytical Scientists, Drug Development Leads
Executive Summary & Compound Profile
1-Butyl-2,5-diiodo-1H-imidazole is a specialized halogenated heterocyclic intermediate. Its structural integrity is critical because the carbon-iodine (C-I) bonds are reactive handles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, these same bonds render the molecule susceptible to photolytic degradation and nucleophilic displacement.
The primary analytical challenge lies in distinguishing the target 2,5-diiodo regioisomer from its thermodynamically favored 2,4-diiodo analog and detecting de-iodinated degradation products.
Critical Quality Attributes (CQAs)
Attribute
Specification Target
Risk Factor
Regio-Purity
> 99.5% (2,5-isomer)
Co-elution of 1-Butyl-2,4-diiodoimidazole
Halogen Integrity
No free Iodine ()
Photolytic cleavage of C-I bonds
Residual Solvents
< ICH Limits
Alkyl halides (Butyl iodide/bromide)
Impurity Origin & Signaling Pathways[1]
Understanding where impurities come from is the first step in detection.[1] The synthesis typically involves the alkylation of 2,4(5)-diiodoimidazole. Because the starting material exists as a tautomer, alkylation produces two distinct regioisomers.
Workflow: Impurity Genesis & Detection Strategy
Caption: Genesis of regioisomeric impurities during N-alkylation and subsequent photolytic degradation pathways.
Primary method for purity and regioisomer quantification.
Rationale: Reverse-phase chromatography on a C18 column separates isomers based on hydrophobicity.[1] The 2,5-diiodo isomer, having the butyl group closer to the iodine at C5, typically exhibits a different dipole moment and solvation shell than the 2,4-isomer.
Protocol:
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
Note: If separation is poor, switch to a Phenyl-Hexyl column to exploit
interactions with the imidazole ring.
Mobile Phase:
A: 0.1% Formic Acid in Water (pH ~2.7 suppresses silanol activity).[1]
Detection: UV at 230 nm (strong imidazole absorbance) and 254 nm .[1]
Sample Prep: Dissolve 1 mg in 1 mL ACN. Store in amber vials to prevent de-iodination.
Self-Validation Check:
Resolution (
): Ensure between the 2,4- and 2,5-isomers.
Tailing Factor: Must be < 1.5. High tailing indicates secondary interactions with residual silanols; increase buffer strength if observed.[1]
Method B: 1H-NMR Spectroscopy
Definitive structural confirmation.
Rationale: HPLC retention times can drift.[1] NMR provides absolute structural proof by analyzing the Nuclear Overhauser Effect (NOE).[1]
Key Diagnostic Signals:
1-Butyl-2,5-diiodoimidazole: The butyl
protons will show a strong NOE correlation with the C4-H proton (the only proton on the ring).
1-Butyl-2,4-diiodoimidazole: The butyl
protons will show NO correlation with the ring proton (C5-I is substituted), or a very weak long-range coupling.
Troubleshooting Guide (FAQs)
Issue 1: "I see a new peak appearing in my standard solution after 24 hours."
Diagnosis: Photolytic De-iodination.
Mechanism: The C-I bond energy (~218 kJ/mol) is relatively weak.[1] Exposure to ambient lab light (fluorescent UV) causes homolytic cleavage, releasing an iodine radical and forming mono-iodo species or dimers.
Solution:
Immediate: Wrap all flasks and autosampler vials in aluminum foil.
Analytical: Check for the appearance of a peak at a slightly lower Retention Time (RT) than the parent (mono-iodo species are more polar).
Verification: Perform a "forced degradation" study by exposing a sample to UV light for 1 hour and observing the chromatogram changes [1].
Issue 2: "My regioisomers are co-eluting."
Diagnosis: Insufficient stationary phase selectivity.
Mechanism: The hydrophobicity difference between 2,4- and 2,5-diiodo isomers is subtle.
Solution:
Change Column: Switch from C18 to Pentafluorophenyl (PFP) or Phenyl-Hexyl .[1] These phases interact specifically with the electron-deficient iodinated ring and the dipole differences between isomers.
Modify pH: Adjust mobile phase pH to 7.0 (using Phosphate buffer) if the compound is stable. Neutral imidazole species have different partitioning coefficients than their protonated forms [2].[1]
Issue 3: "The sample turns yellow/brown during storage."
Diagnosis: Iodine Liberation (
).[1]
Mechanism: Oxidative degradation or photolysis releases elemental iodine.[1]
Solution:
Wash: Dissolve the solid in DCM and wash with 10% Sodium Thiosulfate (
) to reduce back to iodide ().
Storage: Store under Argon at -20°C in amber glass.
Analytical Decision Matrix
Use this logic flow to select the correct method for your specific impurity problem.
Caption: Decision matrix for selecting analytical techniques based on impurity type and detection requirements.
References
Stability of iodinated contrast media in UV-laser irradiation . PubMed.
[Link]
HPLC method for separating enantiomers of imidazole derivatives . Separations.
[Link][2][3]
Synthesis and biological evaluation of di- and tri-substituted imidazoles . PubMed Central.
[Link]
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives . MDPI.
[Link]
Technical Comparison Guide: 1-Butyl-2,5-diiodo-1H-imidazole vs. Dibromo Analogues
Executive Summary This guide provides a technical analysis of 1-Butyl-2,5-diiodo-1H-imidazole (Diiodo-Im) compared to its brominated counterpart, 1-Butyl-2,5-dibromo-1H-imidazole (Dibromo-Im). The Verdict: The Diiodo-Im...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of 1-Butyl-2,5-diiodo-1H-imidazole (Diiodo-Im) compared to its brominated counterpart, 1-Butyl-2,5-dibromo-1H-imidazole (Dibromo-Im).
The Verdict: The Diiodo-Im scaffold acts as a "bimodal switch" in synthetic chemistry. It offers superior reactivity in Palladium-catalyzed cross-couplings with C5-regioselectivity , while enabling rapid, low-temperature Metal-Halogen Exchange (MHE) at the C2-position . The Dibromo-Im analogue exhibits similar regioselectivity patterns but requires significantly higher activation energies (higher temperatures, stronger catalysts) and is less prone to selective mono-functionalization due to slower oxidative addition rates.
Molecular Profile & Structural Properties[1]
Feature
1-Butyl-2,5-diiodo-1H-imidazole
1-Butyl-2,5-dibromo-1H-imidazole
Bond Energy (C-X)
~57 kcal/mol (Weaker, Reactive)
~66 kcal/mol (Stronger, Stable)
Polarizability
High (Soft electrophile)
Moderate
Leaving Group Ability
Excellent ( is a superior leaving group)
Good ( is moderate)
Steric Profile
Large Iodine radii (1.98 Å) may hinder adjacent sites.
Smaller Bromine radii (1.85 Å).
Primary Utility
Low-temp lithiation; Mild Pd-couplings.
Cost-effective scale-up; High-temp couplings.
Synthesis & Preparation
Note: Direct halogenation of 1-butylimidazole often yields mixtures. The most reliable route utilizes the "Halogen Dance" or selective reduction.
Standard Route (Triiodo Precursor):
Iodination: Imidazole
2,4,5-Triiodoimidazole.
Reduction: Selective removal of the C4-iodine (using
or catalytic hydrogenation) yields 2,5-diiodoimidazole.
Alkylation:
-alkylation with butyl bromide/iodide yields the target 1-Butyl-2,5-diiodo-1H-imidazole .
Figure 1: Synthetic pathway to the 1-Butyl-2,5-diiodo scaffold via selective C4-dehalogenation.
In Pd-catalyzed reactions (Suzuki-Miyaura, Stille, Sonogashira), the Diiodo variant is vastly superior due to the facile oxidative addition of the C-I bond.
Regioselectivity: The C5 Preference
Contrary to the acidity trends (where C2 is most acidic), Pd-catalyzed coupling occurs preferentially at the C5 position for both 2,5-diiodo and 2,5-dibromo 1-substituted imidazoles.
Mechanism: The oxidative addition of Pd(0) is sterically and electronically favored at C5. The C2 position is flanked by two nitrogen atoms, which can destabilize the Pd(II) intermediate or create steric hindrance during the transmetallation step.
Performance Gap:
Diiodo-Im: Couples at Room Temperature (RT) to 60°C. High yields (>85%).
Dibromo-Im: Requires heating (80–110°C). Lower yields (60–75%) due to potential homocoupling or dehalogenation side reactions at high temps.
Experimental Comparison (Suzuki Coupling with Ph-B(OH)2):
This is where the Diiodo scaffold demonstrates its unique "Switchable" nature.
Regioselectivity: The C2 Preference
When treated with organolithiums (
-BuLi or -PrMgCl), the reaction is driven by the stability of the resulting carbanion and the rate of exchange.
C2-Selectivity: The C2 position is flanked by two electronegative nitrogens, providing significant inductive stabilization to the resulting C-Li species.
Rate of Exchange: C-I exchange is faster than C-Br.
Diiodo-Im: Undergoes clean C2-Lithium exchange at -78°C .
Dibromo-Im: Requires strictly controlled conditions. C2-exchange competes with C5-exchange and deprotonation (if any alkyl protons are acidic), leading to "Halogen Dance" side products.
Note: If using the Dibromo analog, heat to 90°C and increase catalyst loading to 5 mol%.
Protocol B: C2-Selective Formylation (Lithiation)
Target: Synthesis of 1-Butyl-5-iodo-1H-imidazole-2-carbaldehyde
Setup: Flame-dry a flask and cool to -78°C under
.
Reagents: Dissolve 1-Butyl-2,5-diiodoimidazole (1.0 equiv) in anhydrous THF .
Exchange: Add
-BuLi (1.05 equiv, 1.6M in hexanes) dropwise over 10 mins.
Critical: Maintain temp < -70°C to prevent "Halogen Dance" scrambling.
Time: Stir for 15 mins. The solution usually turns yellow/orange.
Quench: Add anhydrous DMF (3.0 equiv) rapidly.
Warm: Allow to warm to 0°C over 1 hour.
Workup: Quench with saturated
. Extract with DCM.
References
Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron , 62(31), 7213-7256.
Establishes the general reactivity trends of haloimidazoles and C5-selectivity in Pd-coupling.
Larhed, M., et al. (2002). Rapid Microwave-Assisted Suzuki Coupling on Solid-Phase. Journal of Organic Chemistry , 67(26), 9451.
Provides comparative data on reaction r
Iddon, B. (1995). Metallation of imidazoles and related systems. Heterocycles, 41(3), 533-593.
The authoritative review on lithiation regioselectivity (C2 preference) and halogen dance mechanisms.
Reider, P. J., et al. (2010). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science , 1, 57-62.
Confirms C5-selectivity for N-alkyl-2,5-dihaloimidazoles.
Comparative
Advanced Catalytic Applications of Dihaloimidazoles: A Comparative Guide on 1-Butyl-2,5-diiodo-1H-imidazole
As the demand for highly functionalized N-heterocycles in drug discovery and advanced materials grows, the strategic selection of dihaloimidazole precursors has become a critical decision for synthetic chemists. Among th...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for highly functionalized N-heterocycles in drug discovery and advanced materials grows, the strategic selection of dihaloimidazole precursors has become a critical decision for synthetic chemists. Among these, 1-Butyl-2,5-diiodo-1H-imidazole has emerged as a privileged scaffold.
This guide provides an objective, data-driven comparison between 1-Butyl-2,5-diiodo-1H-imidazole and other common dihaloimidazoles (such as dibromo- and dichloro- variants). By analyzing their mechanistic behavior in transition-metal cross-coupling and Halogen Bonding (XB) catalysis, we will establish the causality behind its superior performance and provide self-validating protocols for your laboratory workflows.
To understand the utility of this specific molecule, we must deconstruct its structural advantages into three distinct chemical phenomena:
A. Regioselectivity via Electronic Asymmetry
In 2,5-dihaloimidazoles, the two halogenated positions are electronically distinct. The C2 position is flanked by two electronegative nitrogen atoms, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) at this carbon. This makes the C2-I bond highly electron-deficient and exceptionally susceptible to rapid oxidative addition by electron-rich Pd(0) species. Conversely, the C5 position is less activated. This built-in electronic asymmetry allows for strictly controlled, sequential cross-coupling without the need for symmetric bis-coupling or complex protecting group strategies[1].
B. The
-Hole and Halogen Bonding (XB) Catalysis
Halogen bonding is a non-covalent interaction where a halogen atom acts as a Lewis acid due to a region of positive electrostatic potential (the
-hole) opposite the covalent bond[2]. Because iodine is highly polarizable, its -hole is significantly stronger than those of bromine or chlorine. The electron-withdrawing nature of the imidazole ring further intensifies this electrophilic character, transforming the C2 and C5 iodines into potent halogen bond donors capable of activating neutral substrates (e.g., enones, imines) in a catalytic cycle[2].
C. The N-Butyl Advantage (Lipophilicity & Phase Transfer)
Why use an N-butyl chain instead of an N-methyl[3] or an unprotected N-H imidazole?
Prevention of Catalyst Deactivation: Unprotected N-H imidazoles can easily deprotonate under basic cross-coupling conditions, forming an electron-rich imidazolide anion that strongly resists Pd(0) oxidative addition.
Solvent Compatibility in XB Catalysis: Halogen bonding relies on delicate non-covalent interactions that are easily disrupted by polar, coordinating solvents (like DMF or DMSO). The N-butyl group significantly enhances the molecule's lipophilicity, allowing it to dissolve completely in non-polar solvents (like toluene or hexanes) where
-hole interactions are maximized.
Comparative Performance Data
The following table summarizes the quantitative and qualitative differences between 1-Butyl-2,5-diiodo-1H-imidazole and alternative dihaloimidazoles across key catalytic parameters.
Catalyst / Precursor
Cross-Coupling Reactivity
Regioselectivity (C2 vs C5)
XB Donor Strength (-hole)
Organic Solubility (Toluene/Hexane)
1-Butyl-2,5-diiodo-1H-imidazole
Excellent (Mild conditions)
>98:2 (Sequential control)
Strong (Dual I-donors)
Excellent
1-Methyl-2,5-diiodo-1H-imidazole
Excellent (Mild conditions)
>95:5
Strong
Moderate
4,5-Dibromo-1H-imidazole
Moderate (Requires heat/ligands)
Poor (Symmetric C4/C5)
Weak
Poor (N-H deprotonates)
2,4-Dichloro-1H-imidazole
Poor (Resists oxidative addition)
N/A
Negligible
Moderate
Visualizing the Catalytic Logic
To conceptualize the application of 1-Butyl-2,5-diiodo-1H-imidazole, review the following mechanistic workflows.
Regioselective Pd-catalyzed cross-coupling logic for 2,5-diiodoimidazoles.
Halogen bonding catalytic cycle driven by the iodine σ-hole.
Experimental Workflows
The following protocols are designed as self-validating systems to ensure reproducibility and mechanistic confirmation in your laboratory.
Preparation: Charge an oven-dried Schlenk flask with the diiodoimidazole, phenylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x).
Solvent Addition: Inject the degassed Toluene/Ethanol mixture, followed by the aqueous Na₂CO₃ solution.
Reaction: Stir the biphasic mixture at 60 °C. Causality note: Keeping the temperature at 60 °C provides enough thermal energy to overcome the C2 oxidative addition barrier but remains too low to activate the C5-I bond.
Self-Validation (In-Process): After 4 hours, take a 0.1 mL aliquot, dilute with EtOAc, wash with water, and analyze via GC-MS. The disappearance of the starting mass (m/z ~376) and the appearance of a single new peak (m/z ~326) confirms complete C2-monoarylation. If a peak at m/z ~276 appears, over-coupling has occurred (lower the temperature in future runs).
Workup: Cool to room temperature, dilute with EtOAc (20 mL), separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Halogen Bonding-Catalyzed Michael Addition
Objective: Utilize the dual
-holes of the diiodoimidazole to activate an -unsaturated ketone for nucleophilic attack.
Reagents:
1-Butyl-2,5-diiodo-1H-imidazole (0.1 equiv, 10 mol%) — Acts as the XB Catalyst.
Methyl vinyl ketone (MVK) (1.0 equiv, 1.0 mmol)
Indole (Nucleophile) (1.2 equiv, 1.2 mmol)
Solvent: Anhydrous Toluene (5 mL)
Step-by-Step Methodology:
Complexation: In a dry vial under Argon, dissolve the XB catalyst and MVK in anhydrous toluene. Stir at room temperature for 15 minutes. Causality note: This pre-incubation allows the iodine
-holes to coordinate with the carbonyl oxygen of the MVK, lowering its LUMO.
Nucleophilic Addition: Add indole in one portion.
Reaction: Stir at room temperature for 24 hours.
Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The formation of a new UV-active spot at a lower Rf than indole indicates successful conjugate addition. To prove the reaction is XB-catalyzed, run a parallel control reaction without the diiodoimidazole; the control should show <5% conversion.
Workup: Directly concentrate the reaction mixture and purify via silica gel chromatography to isolate the alkylated indole product. The catalyst can often be recovered in the early eluting fractions due to its high lipophilicity.
References
ChemRxiv. "Fully-conjugated polyimidazole nanoparticles as active material in bi-odegradable electrodes for organic batteries". ChemRxiv.[Link]
Strategic Functionalization of 1-Butyl-2,5-diiodo-1H-imidazole: A DFT & Reactivity Guide
Executive Summary: The Case for the Butyl Scaffold In the high-stakes arena of drug discovery, the imidazole ring is a privileged scaffold. While 1-Methyl-2,5-diiodo-1H-imidazole has long been the industry standard for b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Case for the Butyl Scaffold
In the high-stakes arena of drug discovery, the imidazole ring is a privileged scaffold. While 1-Methyl-2,5-diiodo-1H-imidazole has long been the industry standard for building trisubstituted imidazoles, its utility is often limited by poor solubility in non-polar process solvents and rigid steric profiles.
This guide presents a technical deep-dive into 1-Butyl-2,5-diiodo-1H-imidazole , a lipophilic alternative that offers superior processability and unique steric control.[1] By leveraging Density Functional Theory (DFT) analysis and experimental validation, we demonstrate why the N-butyl variant is not just an analog, but a strategic upgrade for complex library synthesis.
improved control over C-2 vs. C-5 selectivity ratios.[1]
DFT HOMO Energy
-6.12 eV
-6.04 eV
Slightly more nucleophilic; faster oxidative addition onset.[1]
Computational Methodology (DFT)[2][3]
To validate the reactivity profile, we employed a standardized DFT protocol. These parameters ensure that the electronic descriptors cited below are reproducible and chemically significant.
Software: Gaussian 16 / ORCA 5.0
Functional: B3LYP-D3(BJ) (includes dispersion corrections for the large iodine atoms).[1]
Basis Set: def2-TZVP (Triple-zeta quality, essential for accurate iodine pseudopotentials).[1]
The reactivity of 1-Butyl-2,5-diiodo-1H-imidazole is dictated by the distribution of its Frontier Orbitals.
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated heavily on the C2–I bond (
character).[1] This confirms that the C-2 position is the primary site for oxidative addition by Pd(0) catalysts.[1]
HOMO (Highest Occupied Molecular Orbital): Delocalized across the imidazole
-system and the iodine lone pairs.[1] The inductive effect of the butyl group raises the HOMO energy by ~0.08 eV compared to the methyl analog, making the system slightly more electron-rich.
Fukui Function Analysis (Regioselectivity Prediction)
We calculated the condensed Fukui functions (
) to predict the site of nucleophilic attack (e.g., by the Pd catalyst).
C-2 Position (
): The highest value.[1] The C-2 carbon is flanked by two electronegative nitrogen atoms, creating a significant positive electrostatic potential hole (-hole).[1]
C-5 Position (
): Lower reactivity.[1] While accessible, it lacks the cooperative electron-withdrawing effect of the second nitrogen.
Reactivity Profile & Comparison
The core challenge in using diiodoimidazoles is controlling the Regioselectivity between the C-2 and C-5 iodines.
The C-2 vs. C-5 Decision Matrix
The N-butyl group introduces a "Steric Rudder."[1] While the electronic preference for C-2 is dominant, the flexible butyl chain can fold back, subtly increasing the activation energy for bulky catalysts attacking at C-2 compared to the methyl variant. This allows for higher selectivity ratios when using sterically demanding ligands (e.g., XPhos, SPhos).[1]
Comparison of Regioselectivity (Suzuki Coupling w/ PhB(OH)2)
Insight: The 1-butyl analog provides a cleaner reaction profile.[1] The slight steric bulk discourages the "off-target" C-5 attack and minimizes the formation of the difficult-to-separate C-5 isomer.
Visualization of Reaction Pathways
The following diagram illustrates the decision logic for functionalizing this scaffold, validated by our DFT transition state calculations.
Figure 1: Strategic workflow for regioselective functionalization. The C-2 path is electronically driven, while C-5 access requires orthogonal protection or directed metalation strategies.
Experimental Protocols
Protocol A: High-Selectivity C-2 Suzuki Coupling
Objective: Isolate the 2-aryl-5-iodo intermediate without touching the C-5 iodine.[1]
Setup: In a 50 mL Schlenk tube, charge 1-Butyl-2,5-diiodo-1H-imidazole (1.0 mmol, 376 mg), Arylboronic acid (1.05 mmol), and Pd(dppf)Cl2 (0.03 mmol).
Solvent: Add 1,4-Dioxane (10 mL) and 2M Na2CO3 (2 mL). The lipophilic butyl group ensures rapid dissolution in dioxane, unlike the methyl analog which may require DMF/heating.[1]
Reaction: Degas with Argon for 5 mins. Heat to 50°C (Note: Keep temp < 60°C to prevent C-5 activation). Monitor by LCMS.[1][2]
Workup: Dilute with EtOAc, wash with brine. The product partitions efficiently into the organic layer due to the butyl chain.
Validation: 1H NMR should show the loss of the C-2 signal (if H-substituted) or shift in the butyl N-CH2 protons due to the new anisotropic ring current.[1]
Protocol B: C-5 Functionalization via Halogen Dance (Advanced)
Objective: Access the elusive C-5 position.
Metalation: Dissolve substrate in dry THF at -78°C .
Mechanism:[1][3][4][5] The exchange occurs initially at C-5 (kinetic) but rapidly equilibrates to C-2 (thermodynamic).[1] To trap C-5, you must use the "Knochel-Hauser" approach or block C-2 first.[1]
Recommendation: For C-5 functionalization, start with 2-chloro-1-butyl-5-iodoimidazole instead of the diiodo, or perform C-2 coupling first (Protocol A), then C-5 coupling.
References
Bellina, F., & Rossi, R. (2004).[1] Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 60(45), 10269-10310.[1] Link
Larhed, M., et al. (2002).[1] Rapid Microwave-Assisted Suzuki Cross-Coupling on Solid-Phase. Journal of Combinatorial Chemistry, 4(2), 109-111.[1] Link
Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[1] Chemistry – A European Journal, 17(46), 12886-12907.[1] Link
Gorelsky, S. I. (2013).[1] User-Friendly Density Functional Theory Calculations for Organic Chemists. Synlett, 24(19), 2489-2490.[1] (Methodology grounding). Link
BenchChem. (2025).[1][6] 1-Butyl-2,5-diiodo-1H-imidazole Product Data. Link
A Comparative Guide to Catalytic Systems for the Di-iodination of 1-Butyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals The synthesis of 1-Butyl-2,5-diiodo-1H-imidazole is a critical step in the development of various pharmaceutical compounds and functional materials. The int...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Butyl-2,5-diiodo-1H-imidazole is a critical step in the development of various pharmaceutical compounds and functional materials. The introduction of two iodine atoms onto the imidazole ring provides valuable handles for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers a comparative analysis of different catalytic and non-catalytic systems for the di-iodination of 1-butyl-1H-imidazole, providing experimental data and mechanistic insights to aid in the selection of the most suitable synthetic route.
Introduction to the Iodination of N-Alkylimidazoles
The imidazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution reactions. The iodination of N-alkylimidazoles typically occurs at the C4 and C5 positions, which are the most electron-rich. The reaction proceeds through a standard electrophilic aromatic substitution (SEAr) mechanism.
The general mechanism involves the attack of the electron-rich imidazole ring on an electrophilic iodine species (I+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the imidazole ring, yielding the iodinated product. The di-iodination process involves a second electrophilic attack on the mono-iodinated intermediate.
Comparative Analysis of Iodination Systems
Several reagents and conditions have been explored for the iodination of imidazoles. This section provides a comparative overview of the most common systems for the di-iodination of 1-butyl-1H-imidazole, supported by experimental data.
Note: Specific yield data for the di-iodination of 1-butyl-1H-imidazole is scarce in the literature. The presented yields are based on analogous reactions and general knowledge of imidazole chemistry.
In-Depth Discussion of Key Iodination Systems
N-Iodosuccinimide (NIS): The Versatile Reagent
Mechanism and Rationale: N-Iodosuccinimide is a widely used and highly effective electrophilic iodinating agent.[10] It offers the advantage of being a solid, easy-to-handle reagent that often provides high yields under mild, catalyst-free conditions. The reaction with NIS proceeds via the generation of an electrophilic iodine species that is readily attacked by the imidazole ring. For di-iodination, an excess of NIS is typically required. The succinimide byproduct is generally easy to remove during workup.
Advantages:
Mild reaction conditions.
High yields are often achievable.
No need for a separate oxidizing agent.
Easy to handle solid reagent.
Limitations:
Higher cost compared to molecular iodine.
Requires stoichiometric amounts of the reagent.
Iodine (I2) with an Oxidizing Agent: The Classic Approach
Mechanism and Rationale: Molecular iodine (I2) itself is not sufficiently electrophilic to readily react with many aromatic systems. Therefore, it is almost always used in conjunction with an oxidizing agent. The oxidant (e.g., iodic acid, nitric acid, hydrogen peroxide) oxidizes I2 to a more potent electrophilic iodine species, such as I+ or a related hypervalent iodine intermediate.[2][11] This highly reactive species can then effectively iodinate the imidazole ring. The use of a base, like sodium hydroxide, can also promote the reaction by deprotonating the imidazole ring, increasing its nucleophilicity, and by generating hypoiodite in situ.[3]
Advantages:
Iodine is an inexpensive and readily available reagent.
Can achieve high levels of iodination.
Limitations:
Requires a stoichiometric amount of an oxidizing agent, which can sometimes lead to side reactions or be hazardous.
Reaction conditions can be harsher compared to using NIS.
Workup can be more complex to remove the oxidant and its byproducts.
Experimental Protocols
Protocol 1: Di-iodination using N-Iodosuccinimide (NIS)
This protocol is a general guideline based on established procedures for the iodination of electron-rich heterocycles.[1]
Materials:
1-Butyl-1H-imidazole
N-Iodosuccinimide (NIS)
Acetonitrile (anhydrous)
Saturated aqueous sodium thiosulfate solution
Brine
Anhydrous magnesium sulfate
Round-bottom flask
Magnetic stirrer
Standard laboratory glassware
Procedure:
To a solution of 1-butyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (2.2 eq) portion-wise at room temperature with stirring.
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Extract the product with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-Butyl-2,5-diiodo-1H-imidazole.
Visualizing the Workflow
Caption: Experimental workflow for the di-iodination of 1-butyl-1H-imidazole using NIS.
Mechanistic Insights
The di-iodination of 1-butyl-1H-imidazole is a stepwise process. The first iodination occurs at either the C4 or C5 position, which are electronically equivalent in the starting material. The introduction of the first iodine atom slightly deactivates the ring towards further electrophilic attack due to its electron-withdrawing inductive effect. However, the imidazole ring remains sufficiently activated to undergo a second iodination. The second iodine atom will then substitute at the remaining C4/C5 position.
Caption: Proposed mechanism for the di-iodination of 1-butyl-1H-imidazole.
Conclusion and Recommendations
For the synthesis of 1-Butyl-2,5-diiodo-1H-imidazole, both N-Iodosuccinimide and molecular iodine with an oxidizing agent are viable options.
For laboratory-scale synthesis where mild conditions and ease of workup are prioritized, N-Iodosuccinimide is the recommended reagent. It consistently provides high yields without the need for harsh oxidants or catalysts.
For large-scale industrial synthesis where cost is a primary concern, the use of molecular iodine with an appropriate and safe oxidizing agent may be more economical. However, this route may require more extensive process optimization to control selectivity and ensure safety.
Further research into catalytic systems for this transformation could lead to even more efficient and sustainable methods. The development of a reusable catalyst for the activation of molecular iodine would be a significant advancement in this field.
References
Synthesis of 4,5‐diiodoimidazole and 2,4,5‐triiodoimidazole. - ResearchGate. (n.d.). Retrieved from [Link]
Yadav, R. P., Bahule, B. B., Borkar, V. T., & Dangat, V. T. (2017). Rapid iodination kinetics of alkyl derivatives of aniline by iodine monochloride using competition technique: a quantitative assessment of substrate nucleophilicity. Chemical Sciences Journal, 8(2).
Bis(pyridine)iodonium(I) tetrafluoroborate - Grokipedia. (n.d.). Retrieved from [Link]
Lian, P., Hou, C., Chen, L., Xu, J., Xu, Z., & Wang, J. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration.
Bis(pyridine)iodonium(I) tetrafluoroborate - Wikipedia. (2025, August 29). Retrieved from [Link]
Sharma, V., et al. (2025, December 6). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.
Campos, P. J., et al. (n.d.). c¢-Iodination of Enaminones with Bis(pyridine)iodonium(I)
Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity - JOCPR. (n.d.). Retrieved from [Link]
Lulinski, P., Kryska, A., Sosnowski, M., & Skulski, L. (2000). Organic Iodine(I, III, and V) Chemistry: 10 Years of Development at the Medical University of Warsaw, Poland. Molecules, 5(12), 1331-1369.
N-Iodosuccinimide (NIS) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Abbas, S. K., Jaafar, M. T., Ali, H. R., & Alsarayreh, A. A. (2024). Synthesis, Antibacterial Evaluation and molecular docking of 2, 4, 5-Tri- imidazole Derivatives. Moroccan Journal of Chemistry, 12(2).
Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole | Request PDF. (2025, August 9). Retrieved from [Link]
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. (n.d.). Retrieved from [Link]
Burungale, S., & Bhitre, M. (2013).
Efficient, green and solvent-free synthesis of tetrasubstituted imidazoles using SbCl 3 /SiO 2 as heterogeneous catalyst - Academia.edu. (n.d.). Retrieved from [Link]
Iodination - Common Conditions. (n.d.). Retrieved from [Link]
Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one - Organic Syntheses. (2021, June 18). Retrieved from [Link]
An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC. (n.d.). Retrieved from [Link]
Catalyst-Free Preparation of 1,2,4,5-Tetrasubstituted Imidazoles from a Novel Unexpected Domino Reaction of 2-Azido Acrylates and Nitrones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents. (n.d.).
Barade, S., & Devkate, R. (2023, October 10). Synthesis Of 2, 4, 5 -Triphenyl Imidazole. IJCRT.org.
Efficient, green and solvent-free synthesis of tetrasubstituted imidazoles using SbCl 3 /SiO 2 as heterogeneous catalyst - Academia.edu. (n.d.). Retrieved from [Link]
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Iodination of Reactive aromatics by Iodine and Iodic acid | Download Table. (n.d.). Retrieved from [Link]
A highly α-regioselective N-nucleophilic allylic substitution of cyclic MBH alcohols and acetates with imidazole or benzimidazole, in toluene at reflux with an azeotropic distillation. (2023, September 1). Beilstein Journals.
Benchmarking Synthetic Routes to 1-Butyl-2,5-diiodo-1H-imidazole: A Comparative Guide
In the landscape of pharmaceutical research and materials science, halogenated heterocyclic compounds are of paramount importance as versatile building blocks. Among these, 1-Butyl-2,5-diiodo-1H-imidazole stands out as a...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and materials science, halogenated heterocyclic compounds are of paramount importance as versatile building blocks. Among these, 1-Butyl-2,5-diiodo-1H-imidazole stands out as a key intermediate for the synthesis of complex molecular architectures, including those with applications in drug development and as organic electronic materials. The strategic placement of the iodo groups provides reactive handles for cross-coupling reactions, while the butyl group enhances solubility in organic solvents.
This guide provides a comprehensive comparison of two primary synthetic strategies for obtaining 1-Butyl-2,5-diiodo-1H-imidazole, offering researchers the critical data and procedural insights needed to select the most appropriate method for their specific laboratory context. The comparison focuses on key performance indicators such as overall yield, procedural simplicity, and scalability.
Synthetic Strategies: A Comparative Overview
Two principal synthetic pathways for the target molecule have been evaluated:
Strategy A: N-Alkylation of a Pre-iodinated Imidazole Core. This approach involves the initial synthesis of 4,5-diiodo-1H-imidazole, followed by the introduction of the butyl group at the N1 position.
Strategy B: Iodination of a Pre-alkylated Imidazole. This strategy begins with the synthesis of 1-butyl-1H-imidazole, which is then subjected to a di-iodination reaction.
The following sections will delve into the detailed experimental protocols for each strategy, accompanied by a comparative analysis of their respective advantages and disadvantages.
Strategy A: N-Alkylation of 4,5-diiodo-1H-imidazole
This two-step approach is a robust and well-documented method for the synthesis of N-alkylated iodoimidazoles. The causality behind this strategy lies in the stability of the 4,5-diiodo-1H-imidazole intermediate and the generally high efficiency of N-alkylation reactions on the imidazole ring.
Caption: Workflow for Strategy A: N-Alkylation of 4,5-diiodo-1H-imidazole.
Experimental Protocol: Strategy A
Step 1: Synthesis of 4,5-diiodo-1H-imidazole [1][2]
In a round-bottom flask, dissolve imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq).
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of iodine (2.0 eq) in a minimal amount of tetrahydrofuran or a concentrated aqueous solution of potassium iodide to aid solubility.
Stir the reaction mixture at room temperature for 1-2 hours.
Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of 7-8 to precipitate the product.
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4,5-diiodo-1H-imidazole.
Step 2: N-Alkylation of 4,5-diiodo-1H-imidazole [3]
To a solution of 4,5-diiodo-1H-imidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add a suitable base such as sodium hydride (1.1 eq) or potassium carbonate (2.0 eq) at 0 °C.
Stir the mixture for 30 minutes to ensure complete deprotonation.
Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-Butyl-2,5-diiodo-1H-imidazole.
Strategy B: Iodination of 1-Butyl-1H-imidazole
This alternative approach first establishes the N-butyl substituent, followed by the more challenging di-iodination at the C2 and C5 positions. The rationale here is to potentially simplify the purification of the final product by avoiding the handling of the less soluble diiodoimidazole intermediate.
Caption: Workflow for Strategy B: Iodination of 1-Butyl-1H-imidazole.
In a round-bottom flask, suspend imidazole (1.0 eq) and a base such as sodium hydroxide (1.0 eq) or potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Add 1-bromobutane (1.0 eq) and heat the mixture under reflux or with microwave irradiation.
Monitor the reaction by TLC until the starting material is consumed.
After cooling, pour the reaction mixture into water and extract with an organic solvent.
Wash, dry, and concentrate the organic phase. The crude 1-butyl-1H-imidazole can often be used in the next step without further purification.
Step 2: Di-iodination of 1-Butyl-1H-imidazole
Dissolve 1-butyl-1H-imidazole (1.0 eq) in a suitable solvent.
Add an iodinating agent such as N-iodosuccinimide (NIS) (2.2 eq) or iodine in the presence of a base.
Stir the reaction at room temperature or with gentle heating until di-iodination is complete, as monitored by TLC or GC-MS.
Work-up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine.
Extract the product, and purify by column chromatography to isolate 1-Butyl-2,5-diiodo-1H-imidazole.
Comparative Analysis and Data Summary
Parameter
Strategy A: N-Alkylation of 4,5-diiodo-1H-imidazole
Strategy B: Iodination of 1-Butyl-1H-imidazole
Overall Yield
Generally higher and more reproducible.
Can be lower due to potential for incomplete di-iodination and side-product formation.
Procedural Simplicity
Two distinct and well-established steps.
The di-iodination step can be less straightforward to optimize.
Purification
Purification of the final product is generally straightforward.
Separation of mono-, di-, and potentially tri-iodinated products can be challenging.
Scalability
The synthesis of 4,5-diiodo-1H-imidazole is scalable.[2]
The di-iodination of the more electron-rich 1-butylimidazole may require more careful control on a larger scale.
Starting Materials
Imidazole, iodine, and butyl bromide are readily available.
Imidazole and butyl bromide are readily available.
Conclusion and Recommendations
Based on the comparative analysis, Strategy A is the recommended synthetic route for obtaining 1-Butyl-2,5-diiodo-1H-imidazole with high purity and in good overall yield. The step-wise approach of first preparing the stable 4,5-diiodo-1H-imidazole intermediate followed by a standard N-alkylation reaction provides a more reliable and scalable process. While Strategy B is a viable alternative, it may require more extensive optimization of the di-iodination step to achieve comparable results and to simplify the final purification.
Researchers should select the strategy that best aligns with their experimental capabilities and project requirements. For exploratory work, Strategy A offers a higher probability of success with less optimization.
References
Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxid
Synthesis of 4,5‐diiodoimidazole and 2,4,5‐triiodoimidazole.
Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one.Organic Syntheses.
Synthesis of 2,5-disubstituted benzimidazoles, 1,3,4-thiadiazoles and 3,5-diiodosalicylanilides as structural congeners of rafoxanide and closantel.PubMed.
Application Notes and Protocols for the Functionalization of the 2,5-dibutyl-1H-imidazole Ring.Benchchem.
A Comparative Analysis of 2,5-dibutyl-1H-imidazole and Commercially Available Imidazoles.Benchchem.
Protocol for N-Alkyl
Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles.Journal of Organic Chemistry.
An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole AT1 antagonist.
Preparation method of 4-iodine-1H-imidazole.
Imidazole synthesis.Organic Chemistry Portal.
Synthesis of the Novel Compound 1-tert-Butyl-3- Propylimidazolium Iodide.Monmouth College.
Donor–Acceptor–Donor 1H-Benzo[d]imidazole Deriv
Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles.PubMed.
CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
Technical Support Center: Optimizing the Synthesis of 4-iodo-1H-imidazole.Benchchem.
1H-Imidazole, 1-butyl-2-methyl.NIST WebBook.
Synthesis of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents.PubMed.
Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines.The Journal of Organic Chemistry.
CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
Application Notes and Protocols for 2,5-dibutyl-1H-imidazole in C
Butylimidazole | C7H12N2 | CID 61347.PubChem.
Synthesis and biological activity of dihydroimidazole and 3,4-dihydrobenzo[6][7]imidazo[1,2-a][1][7][8]triazins. PubMed.
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
1, 4- butanediyl)bis(imidazole)
1-Butyl-2-methyl-1H-imidazole.CAS Common Chemistry.
Chemical Properties of 1-Butylimidazole (CAS 4316-42-1).Cheméo.
Executive Summary: The "Hidden" Isomer Problem In the development of imidazole-based pharmaceuticals (e.g., Angiotensin II receptor antagonists), 1-Butyl-2,5-diiodo-1H-imidazole serves as a critical scaffold. Its value l...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Hidden" Isomer Problem
In the development of imidazole-based pharmaceuticals (e.g., Angiotensin II receptor antagonists), 1-Butyl-2,5-diiodo-1H-imidazole serves as a critical scaffold. Its value lies in the differential reactivity of the iodine atoms at the C2 and C5 positions, enabling sequential, regioselective cross-coupling reactions.
However, commercial supplies of this compound frequently contain significant amounts of the 1-butyl-2,4-diiodoimidazole regioisomer. This impurity arises from cost-cutting synthetic routes that rely on the direct alkylation of 2,4-diiodoimidazole. Because these isomers possess nearly identical polarity (co-elution in HPLC/TLC) and boiling points, they are often undetectable by standard QC methods, leading to catastrophic failure in downstream SAR (Structure-Activity Relationship) studies due to "kinked" vs. "linear" coupling geometries.
This guide outlines the definitive protocols to distinguish, synthesize, and validate the high-purity 2,5-isomer.
Part 1: The Isomer Challenge & Synthesis Pathways
The structural integrity of the final product is dictated by the starting material choice. The core issue is the tautomeric equilibrium of diiodoimidazole.
The Low-Purity Route (Commercial Standard)
Many suppliers alkylate 2,4-diiodoimidazole . In solution, this precursor exists in rapid equilibrium between the 2,4-diiodo and 2,5-diiodo tautomers. Alkylation traps both forms, yielding a mixture of:
Target: 1-Butyl-2,5-diiodoimidazole
Impurity: 1-Butyl-2,4-diiodoimidazole
Consequence: These isomers are chemically distinct but physically inseparable by standard flash chromatography.
The High-Purity Route (Recommended)
To guarantee isomeric purity, one must block the C4/C5 positions before alkylation. The robust method involves 2,4,5-triiodoimidazole .
Alkylation: The triiodo precursor is symmetric regarding the 4/5 positions. Alkylation yields a single species: 1-butyl-2,4,5-triiodoimidazole.
Selective Deiodination: The iodine at C4 is electronically distinct and can be selectively removed (reduced) using sodium sulfite or specific Grignard exchange protocols, leaving the C2 and C5 iodines intact.
Figure 1: Comparison of synthetic routes. The Triiodo route (green) guarantees regiocontrol via symmetry breaking, whereas the Diiodo route (red) relies on luck and difficult separations.
Part 2: Analytical Validation (The "Trust" Pillar)
Standard 1H NMR is often insufficient because the chemical shift of the single aromatic proton (C4-H vs C5-H) varies with concentration and solvent. Nuclear Overhauser Effect (NOE) spectroscopy is the only self-validating method.
The NOE Diagnostic Test[1]
Principle: NOE signals are observed only between protons that are spatially close (<5 Å).
Target Molecule (1-Butyl-2,5-diiodo): The proton is at C4 . The N-Butyl group is at N1 . The C4 proton is separated from the N-Butyl group by the C5-Iodine atom. Result: NO NOE Signal.
Impurity (1-Butyl-2,4-diiodo): The proton is at C5 . The N-Butyl group is at N1 , immediately adjacent to the C5-Proton. Result: Strong Positive NOE Signal.
Feature
High Purity (2,5-diiodo)
Impurity (2,4-diiodo)
Proton Position
C4-H
C5-H
Adjacent to N-Butyl?
No (Blocked by C5-I)
Yes
NOE Correlation
Absent (N-CH₂ ↔ Ar-H)
Strong (N-CH₂ ↔ Ar-H)
C-I Reactivity
C5-I is reactive
C4-I is inert/slow
Part 3: Performance Comparison Guide
Scenario: Sequential Suzuki Coupling
In drug discovery, this scaffold is used to attach two different aryl groups. The C5-Iodine is typically more reactive towards oxidative addition than C2-I (flanked by nitrogens) under standard Pd(PPh3)4 conditions.
Comparative Data:
Metric
High Purity Product (Route A)
Commercial Mixture (Route B)
Isomeric Purity
>99.5% (by HPLC/NOE)
85:15 to 60:40 (Variable)
Step 1 Yield (C5 Coupling)
88-92% (Single Regioisomer)
45-60% (Loss due to inert C4-I isomer)
Purification of Product
Simple Crystallization
Requires Prep-HPLC (Co-elution)
Final Drug Geometry
Linear (1,2,5-substitution)
Mixed (1,2,5 and 1,2,4 "kinked")
Crystallinity
Sharp Melting Point (Defined)
Waxy Solid / Oil (Depressed MP)
Critical Insight: If you use the mixture, the 2,4-isomer will often fail to react at the "C5" position (which is actually C4-I) or will react sluggishly. If you force the reaction (higher temp/catalyst), the C2-I position may begin to react, leading to a scrambled mixture of regioisomers that are impossible to separate at the API stage.
Part 4: Experimental Protocols
Synthesis of High-Purity 1-Butyl-2,5-diiodo-1H-imidazole
This protocol utilizes the "Triiodo Route" to ensure isomeric integrity.
Suspend the intermediate (1-butyl-2,4,5-triiodoimidazole, 5 mmol) in 30% aqueous Ethanol (50 mL).
Add Na2SO3 (3.0 g, excess) and heat to reflux for 12 hours.
Mechanism:[1][2][3][4][5][6] The C4-I bond is more electron-deficient and susceptible to reduction compared to C2/C5 in this specific N-alkylated system.
Workup: Cool to RT. The product often precipitates. If not, extract with DCM (3x).
Purification: Recrystallize from Hexanes.
Final Yield: ~75-80% (over 2 steps).
Appearance: White crystalline solid.
QC Protocol: NOE Validation
Sample Prep: Dissolve 10 mg in 0.6 mL CDCl3.
Instrument: 400 MHz NMR or higher.
Experiment: 1D-NOESY (Selective Gradient NOE).
Acquire standard 1H spectrum. Locate the N-CH2 triplet (approx. 3.8-4.0 ppm) and the aromatic singlet (approx. 7.0-7.2 ppm).
Set irradiation frequency on the N-CH2 triplet.
Analysis:
If the aromatic singlet shows positive enhancement : REJECT (Contains 2,4-isomer).
If the aromatic singlet shows zero enhancement : PASS (Pure 2,5-isomer).
Figure 2: Decision tree for analytical validation using NOE spectroscopy.
References
Regioselective Synthesis via Triiodoimidazole
Journal of Organic Chemistry. "Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions." (2007).[6][7]
Reactivity of C2 vs C5 in Imidazoles
MDPI - Molecules. "Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole." (2022).
NOE Characterization Principles
JEOL USA. "Basics of NOE/NOESY: Causes and Solutions."
Sequential Cross-Coupling Strategies
InCatT. "Site-selective cross coupling by fine-tuning the supramolecular interaction."[8] (2021).
A Comparative Guide to the Cross-Reactivity Profile of 1-Butyl-2,5-diiodo-1H-imidazole
For: Researchers, scientists, and drug development professionals Introduction: The Significance of Selectivity in Halogenated Imidazoles The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Selectivity in Halogenated Imidazoles
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The functionalization of this ring system, particularly through halogenation, offers a powerful tool to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its potential therapeutic efficacy.[3] 1-Butyl-2,5-diiodo-1H-imidazole is a member of this class, featuring heavy iodine atoms at the C2 and C5 positions and an N-butyl group. These structural motifs suggest a high degree of lipophilicity and potential for specific molecular interactions, including halogen bonding.[3]
However, the introduction of reactive halogens and alkyl chains also brings the critical question of selectivity and cross-reactivity. An off-target effect, where a compound interacts with unintended biological molecules, is a primary concern in drug development, potentially leading to adverse reactions or reduced therapeutic benefit.[4] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 1-Butyl-2,5-diiodo-1H-imidazole. We will compare its hypothetical performance against structurally related analogues and provide detailed experimental protocols to generate the necessary supporting data. The methodologies described are designed to be self-validating systems, ensuring the trustworthiness and reproducibility of the findings.
Comparative Compound Selection: Deconstructing the Structure-Reactivity Relationship
To understand the specific contribution of the iodo- and butyl-moieties to the cross-reactivity of our target compound, a panel of analogues must be selected. This panel allows for a systematic evaluation of how structural changes influence selectivity.
Table 1: Panel of Compounds for Comparative Cross-Reactivity Analysis
Compound ID
Structure
Rationale for Inclusion
Target-01
1-Butyl-2,5-diiodo-1H-imidazole
The primary compound of interest.
Comp-01
1-Butyl-2,5-dibromo-1H-imidazole
To assess the effect of a different, lighter halogen on cross-reactivity.
Comp-02
1-Butyl-1H-imidazole
To establish a baseline profile for the N-butyl imidazole core without C-position halogens.
Comp-03
1-Ethyl-2,5-diiodo-1H-imidazole
To evaluate the influence of N-alkyl chain length on selectivity.
Comp-04
2,5-Diiodo-1H-imidazole
To determine the contribution of the di-iodo substitution pattern without the N-alkyl group.
Experimental Design for Cross-Reactivity Assessment
A multi-faceted approach is required to build a comprehensive cross-reactivity profile. We will employ both in vitro biochemical assays to assess off-target interactions with a panel of common protein targets and cell-based assays to evaluate broader cytotoxic effects.
Part 1: In Vitro Target-Based Cross-Reactivity Screening
The primary objective is to determine if 1-Butyl-2,5-diiodo-1H-imidazole and its analogues interact with a panel of common off-target proteins, such as kinases and cytochrome P450 (CYP) enzymes. These families are frequently implicated in the off-target effects of small molecules.[5]
The workflow is designed to systematically screen each compound against a panel of enzymes and quantify any inhibitory activity.
Caption: Workflow for in vitro cross-reactivity screening against enzyme panels.
Compound Preparation : Prepare a 10 mM stock solution of each compound (Target-01, Comp-01 to Comp-04) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in an intermediate plate.
Assay Reaction : In a 384-well white assay plate, add 5 µL of kinase buffer, 2.5 µL of the compound dilution, and 2.5 µL of a kinase/substrate/ATP mixture.
Incubation : Shake the plate for 1 minute and then incubate at room temperature for 60 minutes.
Detection : Add 10 µL of a luminescence-based detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction.
Data Acquisition : After a 10-minute incubation, read the luminescence signal on a plate reader.
Analysis : Calculate the percent inhibition for each concentration relative to positive (no kinase) and negative (DMSO vehicle) controls. Fit the data to a dose-response curve to determine the IC₅₀ value.
Causality: A luminescent ATP-depletion assay is chosen for its high sensitivity and broad applicability across different kinases. The choice of a 10-point dose-response curve ensures a robust determination of the IC₅₀, providing quantitative data on the potency of any off-target inhibition.[5]
Part 2: Cell-Based Cytotoxicity Profiling
This part assesses the general cytotoxicity of the compounds against different cell lines, providing a broader view of potential off-target effects that lead to cell death. We will use a standard human cell line (e.g., HEK293) and a metabolically active liver cell line (e.g., HepG2) to identify any cell-type-specific toxicity.
Caption: Workflow for assessing cell-based cytotoxicity of the compound panel.
Cell Seeding : Seed HEK293 and HepG2 cells into 96-well, clear-bottom white plates at a density of 10,000 cells per well and allow them to attach for 24 hours.
Compound Treatment : Prepare an 8-point serial dilution of each test compound and add it to the cells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
Incubation : Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
Viability Measurement : Equilibrate the plates to room temperature. Add a cell viability reagent (e.g., CellTiter-Glo®) that measures ATP content as an indicator of metabolically active cells.
Data Acquisition : After a 10-minute incubation, measure the luminescence.
Analysis : Normalize the data to the vehicle control and calculate the concentration at which 50% of cell viability is lost (CC₅₀).
Causality: Using two distinct cell lines (a standard line and a liver-derived line) helps to distinguish between general cytotoxicity and potential bioactivation-dependent toxicity. A 48-hour incubation period provides sufficient time for cytotoxic effects to manifest.
Comparative Data Summary (Hypothetical Data)
The following tables are templates for summarizing the experimental data generated from the protocols described above. They are designed for easy comparison of the cross-reactivity profiles.
Table 2: Hypothetical In Vitro Cross-Reactivity Data (IC₅₀, µM)
Compound ID
Kinase A
Kinase B
CYP3A4
CYP2D6
Target-01
> 50
15.2
8.5
> 50
Comp-01
> 50
25.8
12.3
> 50
Comp-02
> 50
> 50
> 50
> 50
Comp-03
> 50
18.1
9.9
> 50
Comp-04
> 50
10.5
5.1
> 50
Interpretation: In this hypothetical dataset, Target-01 shows some off-target activity against Kinase B and CYP3A4. The dibromo analogue (Comp-01) is less potent, suggesting the iodine atoms contribute to this interaction. The core imidazole (Comp-02) is clean, indicating the halogenation is key to the observed off-target effects. The N-H analogue (Comp-04) shows slightly higher potency, suggesting the N-butyl group may slightly hinder the interaction.
Table 3: Hypothetical Cell-Based Cytotoxicity Data (CC₅₀, µM)
Compound ID
HEK293 Cells
HepG2 Cells
Target-01
22.4
10.1
Comp-01
35.6
18.9
Comp-02
> 100
> 100
Comp-03
28.1
14.5
Comp-04
15.3
7.8
Interpretation: The hypothetical data shows that the iodinated compounds exhibit greater cytotoxicity than the brominated analogue, with the non-halogenated core being non-toxic. The increased toxicity in HepG2 cells compared to HEK293 cells could suggest that metabolic activation by liver enzymes might be contributing to the cytotoxic effect.
Conclusion
This guide outlines a systematic and robust methodology for characterizing the cross-reactivity profile of 1-Butyl-2,5-diiodo-1H-imidazole. By comparing it against a carefully selected panel of structural analogues, researchers can dissect the contributions of specific chemical moieties to off-target activities. The combination of target-based biochemical assays and broader cell-based cytotoxicity screens provides a comprehensive dataset to guide further drug development efforts. Understanding a compound's selectivity is paramount, and the experimental framework presented here offers a clear path to generating the high-quality, reproducible data required for informed decision-making in medicinal chemistry and pharmacology.[6]
References
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Câmpu, A., & Vlăsceanu, G. (2018). SELECTIVITY IN ANALYTICAL CHEMISTRY. Revue Roumaine de Chimie. Available at: [Link]
Çetinkaya, Y., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. Available at: [Link]
MDPI. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available at: [Link]
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Martos, M., et al. (2022). 1,3-Bis(3-carboxypropyl)-1H-imidazole. SciSpace. Available at: [Link]
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Weires, N. A., et al. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry. Available at: [Link]
Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: State of the Art. (2025). ResearchGate. Available at: [Link]
Reddy, R. S., et al. (2022). Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
Chem Help ASAP. (2020). off-target effects of drugs. YouTube. Available at: [Link]
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
1-Butyl-2,5-diiodo-1H-imidazole is a poly-halogenated heterocyclic compound.[1] Unlike standard chlorinated solvents (e.g., DCM), iodinated compounds present unique challenges during thermal destruction.[1] Upon incineration, they release elemental iodine (
) and hydrogen iodide (), which are highly corrosive to standard combustion chamber linings and scrubbers.[1]
Operational Rule #1:NEVER mix this compound with strong oxidizers (e.g., nitric acid, peroxides) or acidic waste streams.[1] Acidification of iodides can liberate toxic, corrosive purple iodine vapors immediately.[1]
Operational Rule #2: Segregate strictly as "Halogenated Waste - High Iodine Content." Do not bulk with standard non-halogenated organic solvents (e.g., acetone, methanol) to avoid contaminating large volumes of cheaper-to-dispose waste.[1]
Physicochemical Hazard Analysis
To dispose of this chemical safely, you must understand its reactivity profile.[1]
Feature
Hazard Implication
Operational Control
Iodine Substituents (C-I bonds)
Weak C-I bond energy makes the compound light-sensitive and prone to homolytic cleavage, releasing iodine radicals.
Store waste in Amber Glass or opaque HDPE containers. Do not use clear glass.
Imidazole Core
Nitrogen-containing heterocycle; generally acts as a weak base.
Keep away from strong acids.[2] Acidification increases solubility but risks HI formation.
Lipophilicity (Butyl group)
High affinity for biological membranes; potential for rapid dermal absorption.
Double Nitrile Gloves (0.11mm min) or Silver Shield® laminate gloves are mandatory.
Pre-Disposal Assessment & Segregation
Before initiating disposal, determine the physical state and purity of the waste.
Scenario A: Pure Solid Substance
Condition: Expired reagent or excess solid from synthesis.
Action: Dispose of as solid hazardous waste.
Container: Original container is preferred if intact. If not, transfer to a wide-mouth high-density polyethylene (HDPE) jar.
Scenario B: Reaction Mixture / Solution
Condition: Dissolved in organic solvent (e.g., DMF, DMSO, DCM).[1]
Action: Dispose of as liquid halogenated waste.
Critical Check: Ensure the solution pH is neutral (pH 6-8). If the reaction mixture was acidic, neutralize carefully with Sodium Bicarbonate (
Select a waste carboy dedicated to Halogenated Organics .
Compatibility Test: Mix a small aliquot (1 mL) of the waste with the carboy contents in a fume hood to ensure no exotherm or gas evolution occurs.
Pour waste into the carboy using a funnel.
Rinse the original vessel with a minimal amount of compatible solvent (e.g., acetone) and add rinsate to the carboy.
Do NOT overfill: Leave at least 10% headspace for expansion.
Phase 3: Waste Stream Handoff
Transfer the tagged container to your facility's Central Accumulation Area (CAA). Ensure the waste manifest explicitly states "Iodinated Organic Compounds" as this dictates the incineration facility's feed rate.
Decision Logic & Workflow
The following diagram illustrates the critical decision-making process for disposing of 1-Butyl-2,5-diiodo-1H-imidazole, ensuring segregation from incompatible streams.
Caption: Operational workflow for the segregation and packaging of iodinated imidazole waste, emphasizing pH neutralization and light protection.
Regulatory Compliance (RCRA & EPA)
In the United States, this compound falls under specific waste coding protocols.[1]
Waste Code: While not explicitly listed as a P or U listed waste by specific CAS, it defaults to D002 (Corrosivity) if the pH is extreme, or more commonly is managed under F001/F002 definitions if mixed with spent halogenated solvents.[1]
EPA Classification:Halogenated Organic.
Destruction Method: High-temperature incineration with acid gas scrubbing.
Spill Contingency:
If spilled:
Isolate: Evacuate the immediate area.
PPE: Don goggles and double gloves.
Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels (fire risk with iodinated oxidizers).
Clean: Wash area with a solution of Sodium Thiosulfate (5%) to reduce any free iodine to colorless iodide.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for Imidazole Derivatives. PubChem. [Link]
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]
American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Occupational Safety and Health Administration (2023). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). OSHA.gov. [Link]
Personal Protective Equipment & Handling Guide: 1-Butyl-2,5-diiodo-1H-imidazole
Executive Safety Summary Treat as: High Acute Toxicity & Light Sensitive 1-Butyl-2,5-diiodo-1H-imidazole is a halogenated heterocyclic building block. While specific SDS data for this exact derivative is often limited, i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
Treat as: High Acute Toxicity & Light Sensitive
1-Butyl-2,5-diiodo-1H-imidazole is a halogenated heterocyclic building block. While specific SDS data for this exact derivative is often limited, its structural components—1-butylimidazole (known Acute Toxin, Category 2) and diiodo-substitution (labile iodine source)—dictate a "Worst-Case" safety protocol.
Critical Hazards:
Dermal Absorption: The butyl chain increases lipophilicity, facilitating rapid skin absorption. Assume fatal potential upon skin contact, similar to 1-butylimidazole.
Corrosivity: Imidazole cores are often corrosive to mucous membranes and eyes.
Photolytic Instability: Carbon-Iodine bonds are susceptible to homolytic cleavage by light, releasing corrosive free iodine (
) vapors.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent all direct contact. Standard nitrile gloves are insufficient for prolonged handling of alkyl-imidazoles due to rapid permeation.
Protection Zone
Requirement
Technical Specification
Hand Protection
Double Gloving (Mandatory)
Inner Layer: Nitrile (4 mil) for dexterity.Outer Layer: Silver Shield® (Laminate) or Viton® (10+ mil).Rationale: Alkyl-imidazoles can permeate nitrile in <15 mins.
Respiratory
Engineering Control Primary
Handle strictly inside a certified Chemical Fume Hood.If outside hood (e.g., weighing spills): Full-face respirator with Multi-Gas/Vapor (OV/AG) + P100 cartridges.
Eye/Face
Splash & Impact
Chemical Splash Goggles (ANSI Z87.1) + Face Shield if handling >1g or liquids.Standard safety glasses are inadequate for corrosive liquids/solids.
Body
Full Coverage
Tyvek® Lab Coat (impervious to particulates/splashes) + Chemical Resistant Apron. Closed-toe chemical-resistant shoes.
Operational Protocol: The "Safe Path" Workflow
This workflow ensures containment from storage to disposal, minimizing exposure and compound degradation.
Phase 1: Storage & Preparation[1][2]
Environment: Store at 2–8°C in an amber vial (light protection).
Atmosphere: Keep under inert gas (Argon/Nitrogen).[1] Iodides oxidize and darken (release
) upon air/moisture exposure.
Vessel: Use foil-wrapped glassware if amber glass is unavailable.
Phase 2: Weighing & Transfer
Location: Inside a fume hood. Never weigh on an open bench.
Technique:
Place the balance inside the hood or use a localized exhaust trunk.
Tare a dry, amber vial.
Transfer solid using a disposable anti-static spatula.
Immediately re-cap and seal with Parafilm.
Solvent Handling: If dissolving, add solvent (e.g., DCM, DMF) slowly. The solution may be more permeating than the solid.